Product packaging for Imino(triphenyl)phosphorane(Cat. No.:CAS No. 2240-47-3)

Imino(triphenyl)phosphorane

Cat. No.: B035648
CAS No.: 2240-47-3
M. Wt: 277.3 g/mol
InChI Key: DHOUOTPZYIKUDF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Iminophosphorane Research

The discovery of iminophosphoranes dates back to 1919, when Nobel laureate Hermann Staudinger first synthesized these compounds. wikipedia.orguniovi.estandfonline.com His method, now famously known as the Staudinger reaction, involved the reaction of a phosphine (B1218219) with an organic azide (B81097). tandfonline.comwikipedia.org A few years later, an alternative synthetic route, the Kirsanov reaction, was developed by O.V. Kirsanov, further expanding the accessibility of this class of compounds. mdpi.comuniovi.esioch.org.ua

Despite their early discovery, the in-depth exploration of iminophosphorane chemistry has predominantly occurred within the last three decades. uniovi.es This modern research has established iminophosphoranes as versatile reagents and building blocks in various chemical fields. Their applications are extensive, including their use as "superbases," intermediates in organic synthesis (most notably in the aza-Wittig reaction), and as ligands in coordination chemistry and homogeneous catalysis. mdpi.comuniovi.esnih.gov The evolution of analytical techniques, particularly ³¹P-NMR spectroscopy, has also played a significant role in understanding the mechanisms of their formation and reactivity, allowing for the detection of transient intermediates like phosphazides. tandfonline.comresearch-nexus.netfigshare.com

Fundamental Concepts of Iminophosphorane Structure and Reactivity

The core of an iminophosphorane is the phosphorus-nitrogen double bond (P=N). This bond is highly polarized, which can be represented by two principal resonance structures: a neutral ylene form (R₃P=NR') and a charged ylidic form (R₃P⁺-N⁻R'). mdpi.comresearchgate.net This polarization is a key determinant of their reactivity. The nitrogen atom, bearing a partial negative charge and a lone pair of electrons, acts as a nucleophile and a Lewis base, readily coordinating to transition metals. mdpi.comresearchgate.netnih.gov

The reactivity of iminophosphoranes is largely defined by this P=N bond. They are perhaps best known for their participation in the aza-Wittig reaction, which is analogous to the Wittig reaction. wikipedia.org In this process, the iminophosphorane reacts with a carbonyl compound, such as an aldehyde or ketone, to form an imine and a phosphine oxide. iaea.orgclockss.org The stability and reactivity of iminophosphoranes can be tuned by the substituents on both the phosphorus and nitrogen atoms. Electron-withdrawing groups on the nitrogen, for instance, can stabilize the molecule by delocalizing the negative charge.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16NP B035648 Imino(triphenyl)phosphorane CAS No. 2240-47-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imino(triphenyl)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H16NP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOUOTPZYIKUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80176934
Record name Imidotriphenylphosphorus
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Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2240-47-3
Record name P,P,P-Triphenylphosphine imide
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Record name Imidotriphenylphosphorus
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Record name Imidotriphenylphosphorus
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Record name IMIDOTRIPHENYLPHOSPHORUS
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Synthesis Methodologies for Imino Triphenyl Phosphorane and Its Derivatives

Staudinger Reaction and Its Contemporary Adaptations

The Staudinger reaction, discovered by Hermann Staudinger, is a cornerstone in the synthesis of iminophosphoranes. wikipedia.orgwikipedia.org It involves the reaction of a phosphine (B1218219) with an organic azide (B81097). The versatility of this reaction has led to numerous adaptations to enhance its efficiency, speed, and applicability.

Classical Staudinger Reaction of Azides with Triphenylphosphine (B44618)

The foundational Staudinger reaction involves the treatment of an organic azide with triphenylphosphine. wikipedia.org The reaction proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide. This initial step forms a phosphazide (B1677712) intermediate, which is generally unstable and readily loses a molecule of dinitrogen (N₂) to yield the iminophosphorane, also known as an aza-ylide. nih.govorganic-chemistry.org

The reaction mechanism centers on this formation of the iminophosphorane. organic-chemistry.org If the resulting iminophosphorane, such as triphenylphosphine phenylimide, is subsequently hydrolyzed, it produces a primary amine (R'NH₂) and triphenylphosphine oxide (R₃P=O). wikipedia.org This two-step process is known as the Staudinger reduction and represents a mild method for converting azides into amines. wikipedia.org The synthesis of triphenylphosphine phenylimide itself was first achieved through the direct reaction of triphenylphosphine with phenylazide. wikipedia.org

Microwave-Assisted Variants for Iminophosphorane Formation

To improve reaction times and yields, microwave irradiation has been applied to the synthesis of iminophosphoranes and their subsequent reactions. Microwave-assisted organic synthesis can significantly accelerate reactions, often leading to higher yields and cleaner products compared to conventional heating methods. mdpi.comfrontiersin.org

For instance, the aza-Wittig reaction, which utilizes an iminophosphorane intermediate, has been successfully performed under microwave irradiation. The reaction of an N-imidoyliminophosphorane with aldehydes under domestic microwave irradiation (300 W) for just 3-4 minutes resulted in the formation of quinazolines in good yields. frontiersin.orgnih.gov While much of the literature focuses on the subsequent cyclization steps, the efficiency of these tandem reactions implies a rapid and efficient initial formation of the iminophosphorane under microwave conditions. mdpi.comnih.gov The use of microwave heating has been shown to be an efficient, mild, and environmentally friendly method that can shorten reaction times for syntheses involving iminophosphorane intermediates. frontiersin.org

Staudinger Reaction with Electron-Deficient Azides and Perfluoroaryl Azides

The kinetics and stability of the Staudinger reaction can be significantly influenced by the electronic properties of the reactants. Mechanistic studies have revealed that the reaction rate is enhanced by using phosphines with electron-donating groups or, alternatively, by using azides with electron-withdrawing groups. nih.gov The use of electron-deficient azides is often preferred as electron-rich phosphines are more susceptible to oxidation. nih.gov

The reaction of electron-deficient aromatic azides, such as 2,6-dichlorophenyl azide, with triarylphosphines proceeds rapidly to form robust and stable aza-ylides. rsc.orgrsc.orgelsevierpure.com These iminophosphoranes exhibit increased stability against hydrolysis. nih.gov Competition experiments have demonstrated the remarkable reactivity of electron-deficient aromatic azides toward phosphines compared to other azide types like benzyl (B1604629) azide. rsc.org

Perfluoroaryl azides (PFAAs) represent a special class of electron-deficient azides that undergo a particularly fast Staudinger reaction with aryl phosphines at ambient conditions. nih.govnih.gov The high electrophilicity of PFAAs, caused by the fluorine atoms lowering the azide's Lowest Unoccupied Molecular Orbital (LUMO), leads to unique reactivity. nih.govmorressier.com This results in kinetically stable iminophosphorane products. nih.gov The reaction rate constant between methyl 4-azido-2,3,5,6-tetrafluorobenzoate and methyl 2-(diphenylphosphanyl)benzoate was measured to be as high as 18 M⁻¹ s⁻¹. nih.govnih.gov This rapid reaction has been applied to the synthesis of polyphosphazenes, where polymerization between a bis-PFAA and a bis-phosphine was completed within 30 minutes, yielding high molecular weight polymers. acs.orgresearchgate.net

Electrochemical Synthesis Pathways

Electrosynthesis has emerged as a sustainable and efficient alternative for preparing iminophosphoranes. These methods often utilize inexpensive and readily available materials and can offer high conversion rates and atom economy. nih.govacs.org

Electrosynthesis via Oxidation of Phosphines

Imino(triphenyl)phosphorane and its derivatives can be synthesized via the electrochemical oxidation of commercially available P(III) phosphines. rsc.orgresearchgate.net This method has been successfully applied to a wide range of phosphines, including mono-, di-, and tridentate ligands. rsc.org The process typically involves an aminating reagent, such as the inexpensive and safe bis(trimethylsilyl)carbodiimide (B93060), to provide the nitrogen source. rsc.orgresearchgate.netchemrxiv.org

The reaction is generally carried out in an undivided cell at a constant current. acs.orgbeilstein-journals.org For example, the oxidation of triphenylphosphine (PPh₃) in the presence of p-toluenesulfonamide (B41071) has been optimized using a glassy carbon anode and a nickel cathode. nih.govacs.org The substrate scope is broad, tolerating various electronically different triarylphosphines. chemrxiv.org This electrochemical approach has been shown to be scalable, with successful electrolysis performed on a 20-gram scale, highlighting its potential for larger-scale production. acs.orgresearchgate.net

Mechanistic Insights into Electrochemical Iminophosphorane Formation

The mechanism of electrochemical iminophosphorane formation has been investigated using tools like cyclic voltammetry, Density Functional Theory (DFT) calculations, and NMR studies. rsc.orgresearchgate.net For the electrosynthesis of N-sulfonyl iminophosphoranes, a proposed mechanism involves mediation by an iodide-based supporting electrolyte. nih.govacs.org

In other systems, such as those using bis(trimethylsilyl)carbodiimide, a more complex mechanism has been proposed. researchgate.netchemrxiv.org The data suggest a "domino electrolysis" process, which is a special case of sequential paired electrolysis. researchgate.netchemrxiv.org In this pathway, intermediates that are generated at the cathode are subsequently oxidized at the anode. researchgate.netchemrxiv.org This is followed by an additional convergent paired electrolysis step to form the final iminophosphorane product. researchgate.netchemrxiv.org The formation of triphenylphosphine oxide as a side product is sometimes observed, likely due to the presence of residual water or oxygen which competes with the aminating reagent. beilstein-journals.org

Kirsanov Reaction and Modified Kirsanov Approaches

The Kirsanov reaction is a significant method for synthesizing iminophosphoranes, particularly when the more common Staudinger reaction is not feasible due to the unavailability of the required organic azide. wikipedia.org The traditional Kirsanov reaction involves the use of phosphorus pentachloride (PCl₅). nih.gov

A typical Kirsanov reaction involves reacting a tertiary phosphine, such as triphenylphosphine, with a halogen like bromine. This initial step forms a phosphonium (B103445) halide salt, for instance, bromotriphenylphosphonium bromide (Ph₃PBr⁺Br⁻). wikipedia.org This intermediate is then treated with a primary amine in the presence of a base to yield the desired iminophosphorane. uniovi.eswikipedia.org For example, reacting the phosphonium salt with an alkylamine (RNH₂) produces the corresponding N-alkylthis compound (Ph₃PNR), along with ammonium (B1175870) bromide salts. wikipedia.org

Modified Kirsanov approaches have been developed to improve safety and expand the reaction's scope. One such modification involves a two-step bromination-amination process of a phosphine. nih.gov Another variation utilizes triphenylphosphine dibromide, which reacts with primary aryl amines in the presence of triethylamine (B128534) to produce imines in good yields. iaea.org This method has also been successfully applied to the synthesis of N-alkylimino(triphenyl)phosphoranes using sodamide as the base. iaea.org

Recent advancements include electrochemical modifications of the Kirsanov reaction. nih.govresearchgate.net In one approach, bromide-containing electrolytes are used to anodically generate bromine (Br₂), which then oxidizes triphenylphosphine (PPh₃) to its dibromide (Ph₃PBr₂). This is followed by amination to produce the iminophosphorane. nih.govresearchgate.net

Synthesis of Specific this compound Derivatives

N-BOC-imino(triphenyl)phosphorane is a derivative utilized in the synthesis of various nitrogen-containing compounds like amides and ureas. guidechem.com One synthetic route to this compound involves the reaction of triphenylphosphine with tert-butyl carbamate. molbase.com Another pathway utilizes the reaction between triphenylphosphine, N-bromosuccinimide, and tert-butyl carbamate. molbase.com

Table 1: Synthesis Routes for N-BOC-Imino(triphenyl)phosphorane

Reactant 1 Reactant 2 Reactant 3 Product
Triphenylphosphine tert-Butyl carbamate - N-BOC-Imino(triphenyl)phosphorane
Triphenylphosphine N-Bromosuccinimide tert-butyl carbamate N-BOC-Imino(triphenyl)phosphorane

Data sourced from MOLBASE Encyclopedia. molbase.com

(N-Isocyanoimino)triphenylphosphorane, also known as Ph₃PNNC, is a specialized organophosphorus reagent. An improved synthesis method involves the reaction of formylhydrazine (B46547) with triphenylphosphine, tetrachloromethane, and triethylamine. researchgate.net This reagent is noted for its role in multicomponent reactions and aza-Wittig reactions for constructing nitrogen-containing heterocycles. For instance, it reacts smoothly with N,N-dicyclohexylcarbodiimide and aromatic carboxylic acids at room temperature to produce sterically congested 1,3,4-oxadiazole (B1194373) derivatives in high yields. nih.gov Similarly, it reacts with anthranilic acid derivatives to form 2-substituted 1,3,4-oxadiazoles through an intramolecular aza-Wittig reaction. scispace.com

Triphenylphosphine dichloride (Ph₃PCl₂) is a versatile reagent for preparing iminophosphoranes. enamine.netresearchgate.net It is typically generated in situ by reacting triphenylphosphine with chlorine. researchgate.net The resulting Ph₃PCl₂ can then react with various amines and related compounds to produce the corresponding iminophosphoranes. researchgate.net For example, it reacts with hydroxylamine (B1172632) hydrochloride in the presence of additional triphenylphosphine to synthesize bis(triphenylphosphine)iminium chloride. wikipedia.org This method is also applicable for reacting with triamino-s-triazine to form new phosphinimine compounds. researchgate.net

Green Chemistry Aspects in Iminophosphorane Synthesis

Efforts to develop more sustainable and environmentally friendly methods for iminophosphorane synthesis are ongoing. A key focus is the replacement of hazardous reagents and the reduction of waste. acs.orgresearchgate.net

Electrosynthesis has emerged as a promising green alternative. acs.org An iodide-mediated electrochemical synthesis of N-sulfonyl iminophosphoranes from readily available phosphines and sulfonamides has been reported. This method is noted for its use of low amounts of supporting electrolytes, inexpensive electrode materials, and a simple galvanostatic setup, achieving high conversion rates and yields up to 90%. acs.org The proposed mechanism involves the anodic oxidation of iodide to iodine, which then reacts with the phosphine, analogous to the Kirsanov reaction, to form an intermediate that is subsequently trapped by the nitrogen precursor. acs.org

Another electrochemical approach involves the oxidation of P(III) phosphines to P(V) iminophosphoranes using bis(trimethylsilyl)carbodiimide as a safe and efficient aminating reagent. nih.govchemrxiv.orgrsc.org This method avoids the use of potentially explosive azides, as required in the Staudinger reaction, and hazardous reagents like PCl₅ used in the traditional Kirsanov reaction. nih.gov These electrochemical methods represent a significant advancement in making iminophosphorane synthesis more atom-efficient and environmentally benign. acs.org

Reactivity and Reaction Mechanisms of Imino Triphenyl Phosphorane

Aza-Wittig Reaction and Its Mechanistic Elucidation

The Aza-Wittig reaction is the nitrogen analogue of the well-known Wittig olefination and stands as a cornerstone of iminophosphorane chemistry. lookchemmall.com It provides an efficient route for the synthesis of imines from carbonyl compounds and has been extensively developed for both intermolecular and intramolecular applications. lookchemmall.comsemanticscholar.org

The intermolecular Aza-Wittig reaction between imino(triphenyl)phosphorane and a carbonyl compound, such as an aldehyde or ketone, leads to the formation of an imine and triphenylphosphine (B44618) oxide. wikipedia.org The reaction is initiated by the nucleophilic attack of the iminophosphorane nitrogen on the electrophilic carbonyl carbon. mdpi.comsciforum.net This process is analogous to the Wittig reaction, with the iminophosphorane acting as the aza-ylide. wikipedia.org

The reaction generally proceeds under mild conditions and tolerates a wide array of functional groups. thieme-connect.com However, in some cases, imino(triphenyl)phosphoranes have shown lower reactivity in Aza-Wittig reactions compared to other iminophosphoranes like imino(methyl)diphenylphosphorane. thieme-connect.com

Table 1: Examples of Intermolecular Aza-Wittig Reactions

Iminophosphorane Reactant Carbonyl Reactant Product Reference
This compound Aldehyde/Ketone Imine wikipedia.org

The intramolecular variant of the Aza-Wittig reaction is a powerful tool for the synthesis of a diverse range of nitrogen-containing heterocycles. semanticscholar.org This strategy involves a molecule containing both an iminophosphorane moiety and a carbonyl group, which upon reaction, form a cyclic imine. thieme-connect.com The reaction's utility extends to the formation of 5-, 6-, and 7-membered rings, and even larger macrocycles. thieme-connect.com

The success of the cyclization is dependent on the reactivity of the carbonyl group. For instance, ketones are generally more reactive than amides in intramolecular Aza-Wittig reactions. thieme-connect.com The conformational constraints of the substrate can also play a crucial role, with entropically unfavorable conformations hindering cyclization. thieme-connect.com This methodology has been successfully applied in the total synthesis of various natural products. lookchemmall.com

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanism of the Aza-Wittig reaction. semanticscholar.orgthieme-connect.comresearchgate.net The reaction is understood to proceed through a tandem [2+2] cycloaddition-cycloreversion sequence. thieme-connect.comresearchgate.net

The key steps are:

[2+2] Cycloaddition: The iminophosphorane reacts with the carbonyl compound to form a four-membered ring intermediate, an oxazaphosphetane. researchgate.net

[2+2] Cycloreversion: The oxazaphosphetane intermediate then fragments to yield the final imine product and triphenylphosphine oxide. researchgate.net

Table 2: Calculated Energy Barriers for the Reaction of an Iminophosphorane with Formaldehyde

Parameter Value (kcal/mol)
Activation Energy (TS1) 10.44 (B3LYP)
Activation Energy (TS1) 8.73 (B3LYP-D3)

Data from a theoretical study on the reaction of methylimino(trimethyl)phosphorane with acetaldehyde. sciforum.net

The choice of solvent can significantly influence the kinetics and stereoselectivity of the Aza-Wittig reaction. Computational studies have shown that polar, protic solvents are generally more suitable for this reaction. thieme-connect.com For the reaction between iminotriphenylphosphorane and formaldehyde, a study comparing water, methanol, and THF revealed that methanol, as a protic polar solvent, provides the most extensive free energy of solvation, making it the optimal solvent. thieme-connect.com

The stereochemical outcome of the Aza-Wittig reaction is primarily determined during the second step, the cycloreversion of the oxazaphosphetane intermediate. researchgate.net Conformational changes within the intermediate have a much lower activation energy than the cycloreversion itself. researchgate.net This generally leads to the preferential or exclusive formation of the more stable (E)-imine. researchgate.net In some cases, switching to less polar solvents like cyclohexane (B81311) has been shown to slightly improve enantioselectivity, albeit with lower conversion rates. nih.gov

This compound can react with various heterocumulenes in an Aza-Wittig-type fashion. wikipedia.orgsemanticscholar.org These reactions are synthetically valuable for the preparation of other important functional groups:

Carbon Dioxide (CO₂): The reaction with carbon dioxide produces isocyanates. thieme-connect.comresearchgate.net This transformation can be conducted under mild conditions, including supercritical CO₂ where it acts as both solvent and reactant. researchgate.net

Carbon Disulfide (CS₂): Similarly, reaction with carbon disulfide yields isothiocyanates. thieme-connect.com

Isocyanates: The reaction with an isocyanate leads to the formation of a carbodiimide (B86325). wikipedia.org

These transformations proceed under mild conditions, although they can sometimes be slow. thieme-connect.com The resulting heterocumulenes are themselves versatile intermediates for subsequent reactions, including cyclizations. thieme-connect.com

Staudinger Ligation in Bioorthogonal Chemistry

The Staudinger ligation is a powerful bioorthogonal reaction that enables the formation of a stable amide bond between an azide (B81097) and a specifically engineered phosphine (B1218219). ysu.amnih.gov This reaction is a modification of the classical Staudinger reaction, which reduces an azide to an amine. wikipedia.org

The mechanism begins with the reaction of an arylphosphine, typically bearing a proximal ester group, with an organic azide. ysu.amnih.gov This initial step is identical to the Staudinger reaction, forming an iminophosphorane (an aza-ylide) intermediate. ysu.am In the Staudinger ligation, this intermediate undergoes a rapid intramolecular cyclization, where the ester is attacked by the nucleophilic nitrogen of the iminophosphorane. nih.gov This is followed by hydrolysis to yield a stable amide bond and a phosphine oxide byproduct. nih.govwikipedia.org

The rate-determining step of the Staudinger ligation can vary depending on the nature of the reactants. For alkyl azides, the initial attack of the phosphine is typically rate-limiting, whereas for some aryl azides, the subsequent intramolecular amide bond-forming step is slower. ysu.am The reaction is highly chemoselective and can be performed in complex biological environments without interfering with native functional groups, making it a valuable tool in chemical biology for labeling and modifying biomolecules. ysu.amnih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Triphenylphosphine oxide
Aldehyde
Ketone
Imine
Imino(methyl)diphenylphosphorane
2-Azidobenzaldehyde
Oxazaphosphetane
Imino(trimethyl)phosphorane
Formaldehyde
Water
Methanol
Tetrahydrofuran (THF)
Cyclohexane
Carbon Dioxide
Isocyanate
Carbon Disulfide
Isothiocyanate
Carbodiimide
Azide
Amide
Amine
Arylphosphine
Alkyl azide

Mechanism of Amide Bond Formation via Staudinger Ligation

The Staudinger ligation is a powerful method for forming an amide bond, a fundamental linkage in peptides and proteins. acs.org This reaction is a modification of the classic Staudinger reaction, which traditionally reduces an azide to an amine. ysu.amorganicchemistrytutor.com The ligation variant ingeniously installs an electrophilic trap, typically an ester group, onto the phosphine reagent to intercept a key intermediate. nih.gov

The mechanism proceeds through several distinct steps:

Iminophosphorane (Aza-ylide) Generation : The phosphazide (B1677712) intermediate is unstable and undergoes intramolecular rearrangement, extruding nitrogen gas (N₂) to produce an iminophosphorane, also known as an aza-ylide. ysu.amorganicchemistrytutor.com

Intramolecular Acyl Transfer : In the traceless Staudinger ligation, the nucleophilic nitrogen of the iminophosphorane attacks the proximal ester trap. nih.govraineslab.com This S→N acyl transfer is believed to proceed through a tetrahedral intermediate to form an amidophosphonium salt. raineslab.com

Hydrolysis : The final step involves the hydrolysis of the P-N bond within the amidophosphonium salt. ysu.am This cleavage yields the desired amide product along with triphenylphosphine oxide as a byproduct. raineslab.com

This process allows for the chemoselective formation of an amide bond between a phosphinothioester (or phosphinoester) and an azide without incorporating residual atoms from the reagents into the final product. raineslab.comnih.gov

Stability and Hydrolysis of Iminophosphorane Intermediates in Aqueous Media

The iminophosphorane is a critical intermediate in both the Staudinger reaction and its ligation variant. ysu.amnih.gov Its stability and fate in aqueous media are pivotal to the reaction's outcome. The P=N bond in iminophosphoranes is inherently sensitive to and can be cleaved by hydrolysis. uniovi.es

In the classic Staudinger reduction, the iminophosphorane is intentionally hydrolyzed by water to yield a primary amine and a phosphine oxide. organicchemistrytutor.comnih.govthermofisher.com However, in the context of the Staudinger ligation, this hydrolysis represents a competing side reaction that can lower the yield of the desired amide product. raineslab.comnih.gov The efficiency of the ligation depends on the intramolecular acyl transfer being faster than the intermolecular hydrolysis.

The stability of the iminophosphorane intermediate is influenced by the electronic properties of its substituents:

Electron-donating groups on the phosphine increase its nucleophilicity, accelerating the initial reaction with the azide but also stabilizing the resulting iminophosphorane, which can slow subsequent steps. ysu.amnih.gov

Electron-withdrawing groups on the azide (e.g., aryl azides) lead to a more stable iminophosphorane intermediate due to resonance. ysu.am This increased stability can change the rate-determining step of the reaction from the initial azide-phosphine coupling to the subsequent intramolecular amide-forming step. ysu.am

While many iminophosphoranes are susceptible to hydrolysis, certain N-substituted variants exhibit notable stability and resistance to decomposition in the presence of air and water, making them robust reagents for specific synthetic applications. rsc.org

Reactions with Carboxylic Acids and Acyl Halides

This compound and its derivatives exhibit versatile reactivity towards carboxylic acids and their activated forms, like acyl halides. The reaction with a carboxylic acid is a key transformation that can lead to the formation of an amide, a process sometimes referred to as the Staudinger-Vilarrasa reaction. organicchemistrytutor.com This reactivity is fundamental to many synthetic strategies.

The reaction of iminophosphoranes with carboxylic acids can generate N-acyl iminophosphorane intermediates. These species can then participate in further transformations, most notably the intramolecular aza-Wittig reaction, which is a powerful tool for constructing nitrogen-containing heterocycles. tandfonline.com

The functionalized derivative, (N-isocyanoimino)triphenylphosphorane (Pinc), has particularly useful reactions with these substrates:

With Carboxylic Acids : Pinc reacts with carboxylic acids in multicomponent reactions, often leading to the formation of 1,3,4-oxadiazole (B1194373) rings. researchgate.netresearchgate.netresearchgate.net

With Acyl Halides : The reaction between Pinc and acyl chlorides provides a synthetic route to α-diazoketones. researchgate.net

Specific Reactivity of (N-Isocyanoimino)triphenylphosphorane (Pinc)

(N-Isocyanoimino)triphenylphosphorane, commonly known as Pinc, is a stable, solid reagent that possesses a unique combination of functional groups: an iminophosphorane and an isocyanide. researchgate.netsigmaaldrich.com This structure confers a distinct and highly valuable reactivity profile.

Amphoteric Behavior and Multicomponent Reactions

Pinc is characterized by its amphoteric nature, possessing both nucleophilic and electrophilic sites within the same molecule. sigmaaldrich.comsigmaaldrich.comscholaris.ca The iminophosphorane nitrogen acts as a nucleophile, while the terminal carbon of the isocyanide group is amphoteric, capable of engaging with both nucleophiles and electrophiles. sigmaaldrich.comscholaris.casigmaaldrich.com

This dual reactivity makes Pinc an exceptionally versatile reagent for multicomponent reactions (MCRs), where multiple starting materials are combined in a single step to form a complex product. sigmaaldrich.comresearchgate.net It is frequently used in Ugi- and Passerini-type reactions. sigmaaldrich.comdovepress.com For instance, Pinc can participate in a four-component reaction with an aldehyde, a secondary amine, and a carboxylic acid to efficiently synthesize 2,5-disubstituted-1,3,4-oxadiazoles. mdpi.com Its utility is further demonstrated in its reactions with various Group 13 Lewis acids, where it can form simple adducts or undergo N-N bond cleavage depending on the acid's strength, highlighting its character as a Lewis base. rsc.orgrsc.orgdntb.gov.ua

Cyclization Reactions and Conformational Control in Peptide Chemistry

A significant application of Pinc is in the head-to-tail macrocyclization of linear peptides. researchgate.netsigmaaldrich.comacs.org The reagent facilitates an efficient ring-closing process that generates peptidomimetic macrocycles. sigmaaldrich.com The mechanism is believed to be promoted by a favorable electrostatic interaction between the two termini of the peptide in a pre-cyclization intermediate, which reduces the entropic penalty of cyclization. sigmaaldrich.comacs.org

A key feature of this transformation is the incorporation of a 1,3,4-oxadiazole heterocycle directly into the peptide backbone. sigmaaldrich.comsigmaaldrich.com This embedded oxadiazole is not merely a linker but acts as a powerful conformational control element. sigmaaldrich.comsigmaaldrich.com It often stabilizes a specific secondary structure, such as a beta-turn, locking the macrocycle into a more rigid and predictable conformation in solution. sigmaaldrich.comrsc.org The resulting macrocycles often exhibit improved drug-like properties, including enhanced membrane permeability and aqueous solubility. sigmaaldrich.comsigmaaldrich.com

Oxadiazole Formation Mechanisms

Pinc is a premier reagent for the synthesis of 1,3,4-oxadiazole heterocycles, typically through multicomponent reactions that culminate in an intramolecular aza-Wittig reaction. tandfonline.comresearchgate.netresearchgate.net

A general mechanism for a four-component synthesis is as follows:

Imine/Iminium Formation : An aldehyde and an amine react in situ to form an imine or iminium intermediate. mdpi.comsemanticscholar.org

Nucleophilic Attack : The nucleophilic Pinc attacks the electrophilic iminium ion. semanticscholar.org

Acyl Intermediate Formation : A carboxylic acid adds to the intermediate, often forming a key mixed anhydride (B1165640) that is characteristic of the Ugi reaction. sigmaaldrich.comsemanticscholar.org

Intramolecular Aza-Wittig Cyclization : The defining step is the intramolecular aza-Wittig reaction. dovepress.com The nucleophilic nitrogen of the iminophosphorane moiety attacks the carbonyl carbon of the acyl group. researchgate.nettubitak.gov.trscispace.com

Product Formation : This cyclization, followed by the irreversible elimination of the highly stable triphenylphosphine oxide, yields the final 1,3,4-oxadiazole ring. researchgate.netresearchgate.nettubitak.gov.tr

The reaction proceeds cleanly under mild, neutral conditions. researchgate.netresearchgate.net Variations of this mechanism exist depending on the specific reactants. For example, in a three-component reaction involving Pinc, a carboxylic acid, and trichloroacetyl isocyanate, the initial nucleophilic attack is from Pinc onto the isocyanate. tubitak.gov.tr This is followed by protonation by the carboxylic acid, attack by the resulting carboxylate on the nitrilium intermediate, and the final intramolecular aza-Wittig cyclization to furnish the oxadiazole product. tubitak.gov.tr

Table of Reaction Parameters

This table summarizes key parameters and outcomes for reactions involving this compound and its derivatives.

Reaction TypeKey ReactantsKey Intermediate(s)Product(s)Citations
Traceless Staudinger LigationPhosphinothioester, AzideIminophosphorane, Amidophosphonium saltAmide, Phosphine oxide raineslab.com, nih.gov
Staudinger ReductionAzide, Phosphine, WaterIminophosphoranePrimary amine, Phosphine oxide nih.gov, organicchemistrytutor.com
Oxadiazole Synthesis (Pinc MCR)Pinc, Carboxylic Acid, Aldehyde, AmineIminophosphorane adduct, Acyl intermediate1,3,4-Oxadiazole, Phosphine oxide sigmaaldrich.com, semanticscholar.org, mdpi.com
Peptide Macrocyclization (Pinc)Linear Peptide, Aldehyde, PincPre-cyclization zwitterionic intermediateCyclic peptidomimetic (oxadiazole in backbone) acs.org, sigmaaldrich.com, sigmaaldrich.com

O-Vinylation Reactions with N-Hydroxyimides

The reaction between (N-isocyanimino)triphenylphosphorane and dialkyl acetylenedicarboxylates generates a highly reactive 1:1 intermediate. tandfonline.comtandfonline.com Protonation of this intermediate by N-hydroxyimides initiates a cascade of reactions. tandfonline.comtandfonline.com This process leads to the formation of iminotriphenylphosphorane-containing salts. tandfonline.comtandfonline.com

The reaction sequence involves an addition, a proton transfer, and an elimination step, ultimately yielding electron-poor O-vinyl derivatives in high yields under neutral conditions. tandfonline.comtandfonline.com A key feature of this transformation is its complete stereoselectivity, exclusively producing the (Z)-isomer. tandfonline.com This method provides a mild and straightforward route for the stereoselective O-vinylation of N-hydroxyimides. tandfonline.comtandfonline.com

The proposed mechanism for this reaction is outlined below:

Step 1: Formation of the Reactive Intermediate: (N-isocyanimino)triphenylphosphorane reacts with dialkyl acetylenedicarboxylate (B1228247) to form a reactive 1:1 intermediate.

Step 2: Protonation: The N-hydroxyimide protonates the intermediate.

Step 3: Formation of Iminotriphenylphosphorane-containing Salt: This leads to the generation of a salt containing the iminotriphenylphosphorane moiety.

Step 4: Reaction Cascade: The salt undergoes a sequence of addition, proton transfer, and elimination reactions.

Step 5: Product Formation: The final products are the electron-poor O-vinyl derivatives and triphenylphosphine oxide. lookchem.com

This reaction has been successfully applied to a variety of N-hydroxyimides, as detailed in the following table:

EntryN-HydroxyimideProductYield (%)
1N-Hydroxysuccinimide2,5-Dioxopyrrolidin-1-yl (Z)-3-methoxy-4-oxo-4-propoxybut-2-enoate92
2N-Hydroxyphthalimide1,3-Dioxoisoindolin-2-yl (Z)-3-methoxy-4-oxo-4-propoxybut-2-enoate95
3N-Hydroxy-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide4,7-Dioxo-4,7-dihydro-3a,7a-epoxyisoindol-2(3H)-yl (Z)-3-methoxy-4-oxo-4-propoxybut-2-enoate90

Data sourced from multiple studies. tandfonline.comtandfonline.com

Phosphine-Mediated N-Transfer Reactions and Carbodiimide Formation

Recent research has demonstrated the intramolecular reaction between the isocyanide and iminophosphorane functional groups. nih.govacs.org This reaction is entropically favored and results in the formation of a carbodiimide as the primary product through the gradual release of a phosphine fragment. nih.govacs.org This transformation can be viewed as a phosphine-mediated transfer of a nitrene from an azide to the isocyanide carbon atom, creating a new N=C bond. nih.govacs.org This type of transformation is typically achieved using transition-metal catalysis. nih.govacs.org

The reaction of an azidoisocyanide with triphenylphosphine initially forms a phosphazide adduct, which then extrudes nitrogen to yield the corresponding iminophosphorane. nih.govacs.org Upon heating, the iminophosphorane slowly converts to a carbodiimide and triphenylphosphine. nih.govacs.org The carbodiimide can then undergo a [2+2] cycloaddition with another reactant molecule to form a 4-imino-1,3,2-diazaphosphetidine ring. nih.govacs.org

This phosphine-mediated N-transfer from an azide to an isocyanide provides a novel route to carbodiimides. nih.govacs.org Carbodiimides are valuable reagents in organic synthesis, famously used in peptide synthesis. wikipedia.org The classical synthesis of carbodiimides often involves the dehydrosulfurization of thioureas or the dehydration of ureas. wikipedia.org

Reactivity toward Group 13 Lewis Acids

The reactivity of N-(isocyanoimino)triphenylphosphorane with various Group 13 Lewis acids, such as those of boron and aluminum, has been investigated. rsc.orgresearchgate.netdntb.gov.ua These reactions lead to the formation of different products, including Lewis acid-base adducts, zwitterionic species, and chelated salts, depending on the nature of the Lewis acid used. rsc.orgresearchgate.netdntb.gov.ua

For instance, the reaction of Ph₃PNNC with tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) or tris(pentafluorophenyl)aluminum (Al(C₆F₅)₃) yields the corresponding Lewis acid-base adducts. rsc.orgresearchgate.net In contrast, reaction with di(pentafluorophenyl)borane (HB(C₆F₅)₂) results in a zwitterionic product. rsc.orgresearchgate.net The use of chloro-di(pentafluorophenyl)aluminum (ClAl(C₆F₅)₂) or gallium trichloride (B1173362) (GaCl₃) and indium trichloride (InCl₃) leads to the formation of chelated salts and neutral species, respectively. rsc.orgresearchgate.net

The varied reactivity highlights the amphoteric nature of this compound, allowing it to act as a Lewis base. The specific products formed are detailed in the table below:

Group 13 Lewis AcidProduct TypeSpecific Product
B(C₆F₅)₃Lewis Acid-Base AdductPh₃PNNCB(C₆F₅)₃
Al(C₆F₅)₃Lewis Acid-Base AdductPh₃PNNCAl(C₆F₅)₃
HB(C₆F₅)₂Zwitterionic Product(Ph₃PNH)B(C₆F₅)₂CNB(C₆F₅)₂H
ClAl(C₆F₅)₂Chelated Salt[(Ph₃PNNC(CN)NPPh₃)Al(C₆F₅)₂][AlCl₂(C₆F₅)₂]
GaCl₃Chelated Salt[(Ph₃PNNC(CN)NPPh₃)GaCl₂][GaCl₄]
InCl₃Neutral Species[(Ph₃PNNC(CN)NPPh₃)InCl₃]

Data compiled from studies on the reactivity of N-(isocyanoimino)triphenylphosphorane with Group 13 Lewis acids. rsc.orgresearchgate.net

Stereoselective Transformations Involving this compound

This compound and its derivatives are not only useful in a range of chemical reactions but also play a significant role in stereoselective synthesis.

Stereoselectivity in O-Vinylation Reactions

As previously mentioned, the (N-isocyanimino)triphenylphosphorane-catalyzed O-vinylation of N-hydroxyimides is a completely stereoselective reaction. tandfonline.comtandfonline.com The reaction of the 1:1 intermediate, formed from (N-isocyanimino)triphenylphosphorane and dialkyl acetylenedicarboxylates, with N-hydroxyimides exclusively yields the (Z)-isomer of the corresponding electron-poor O-vinyl derivative. tandfonline.com This high degree of stereocontrol is a significant advantage of this synthetic method. tandfonline.comtandfonline.comlookchem.com

Chiral Iminophosphorane Derivatives in Asymmetric Synthesis

Chiral iminophosphoranes have emerged as powerful organocatalysts for a variety of asymmetric transformations, demonstrating excellent enantioselectivity. researchgate.net These catalysts, often derived from natural products like tartaric acid, are effective in promoting reactions that establish stereogenic centers. researchgate.net

For example, tartaric acid-derived chiral iminophosphoranes have been successfully employed in the asymmetric sulfenylation of 2-substituted alkylcyanoacetates. researchgate.net This reaction produces sulfenylated products with quaternary C–S stereogenic centers in good yields and with high enantiomeric excess (up to 88% ee) under mild conditions. researchgate.net The protocol has also been successfully scaled up to the gram scale without a significant loss in efficiency or enantioselectivity. researchgate.net

Furthermore, novel peptide-iminophosphorane organosuperbases have been developed to induce planar chirality in [2.2]paracyclophanes. nih.gov These catalysts have proven effective in the enantioselective synthesis of various structurally distinct pseudo-gem, pseudo-ortho, and pseudo-para [2.2]paracyclophanes with high yields and excellent enantioselectivities through desymmetrization or kinetic resolution. nih.gov

The development of chiral guanidine (B92328) derivatives, including bis(guanidino)iminophosphoranes, has further expanded the scope of asymmetric synthesis. rsc.org These powerful organocatalysts, known for their strong basicity, have enabled numerous fundamental organic transformations with high efficiency and stereoselectivity. rsc.org

Applications of Imino Triphenyl Phosphorane in Synthetic Chemistry

General Reagent in Carbon-Nitrogen Bond Formation

The cornerstone of Imino(triphenyl)phosphorane's application is the Aza-Wittig reaction, the nitrogen analog of the classic Wittig reaction. lookchemmall.comehu.es This reaction typically involves the condensation of an iminophosphorane with a carbonyl compound, such as an aldehyde or ketone. The process is driven by the formation of the highly stable and strong phosphorus-oxygen double bond in the byproduct, triphenylphosphine (B44618) oxide. thieme-connect.com

The fundamental transformation involves the nucleophilic nitrogen of the iminophosphorane attacking the electrophilic carbonyl carbon. semanticscholar.org This leads to a zwitterionic intermediate that cyclizes to a four-membered ring intermediate, an oxazaphosphetane. thieme-connect.comresearchgate.net This intermediate then fragments, yielding the desired imine (a compound containing a C=N bond) and triphenylphosphine oxide. researchgate.net The intramolecular version of this reaction has become a particularly powerful strategy for synthesizing a diverse array of nitrogen heterocycles under mild, neutral conditions. semanticscholar.orgresearchgate.netresearchgate.net

Synthesis of Imines

A primary and straightforward application of this compound is the synthesis of N-unsubstituted imines from aldehydes and ketones. clockss.org The Aza-Wittig reaction provides an efficient and high-yielding route for converting a P=N bond into a C=N bond. clockss.org The reaction is conducted under neutral conditions, often at mild temperatures, making it compatible with various functional groups. ehu.esclockss.org

The general mechanism proceeds through a tandem [2+2] cycloaddition-cycloreversion sequence. thieme-connect.comresearchgate.net The iminophosphorane reacts with the carbonyl compound to form the unstable 1,3,2-λ⁵-oxazaphosphetidine intermediate, which rapidly decomposes to the thermodynamically favored products: the imine and triphenylphosphine oxide. researchgate.net This method is a reliable alternative to traditional imine synthesis, which often requires acid or base catalysis and the removal of water.

Diversity-Oriented Synthesis Using this compound

Diversity-oriented synthesis (DOS) is a strategy in synthetic chemistry that aims to produce a wide range of structurally diverse molecules, often with complex and varied three-dimensional shapes. mdpi.comscispace.comcam.ac.uk Unlike target-oriented synthesis, which focuses on the creation of a single, specific molecule, DOS endeavors to explore chemical space broadly to identify novel compounds with interesting biological activities. mdpi.comscispace.com A key reagent that has found significant application in this field is N-isocyaniminotriphenylphosphorane (NIITP), a functionalized derivative of this compound. researchgate.netkuleuven.beacs.org This versatile compound uniquely combines the reactivity of both isonitriles and phosphoranes, making it a powerful tool for constructing libraries of diverse compounds, particularly through multicomponent reactions (MCRs). researchgate.netacs.org

The utility of NIITP in diversity-oriented synthesis stems from its ability to participate in sequential and tandem reactions that generate complex heterocyclic scaffolds from simple starting materials in a single pot. researchgate.netkuleuven.be The isonitrile group allows for the addition of both nucleophiles and electrophiles, which is often followed by an intramolecular aza-Wittig reaction facilitated by the iminophosphorane moiety. researchgate.netacs.org This sequence of events enables the rapid assembly of diverse molecular architectures.

A prominent application of this compound derivatives in DOS is the synthesis of substituted 1,3,4-oxadiazoles. researchgate.netdovepress.comkoreascience.kr These reactions typically proceed under mild, neutral conditions at room temperature and afford high yields of the desired products. koreascience.kr For instance, the one-pot, three-component reaction between (N-isocyanoimino)triphenylphosphorane, an aromatic carboxylic acid, and an aldehyde or ketone leads to the formation of sterically congested and fully substituted 1,3,4-oxadiazole (B1194373) derivatives. koreascience.krscispace.com The reaction is believed to proceed via the formation of an iminophosphorane intermediate, which then undergoes an intramolecular aza-Wittig reaction to yield the final heterocyclic product. researchgate.net

The power of this methodology in generating diversity is exemplified by the variety of starting materials that can be employed. Research has demonstrated the successful use of different carboxylic acids and carbonyl compounds to produce a library of distinct 1,3,4-oxadiazoles.

Table 1: Examples of 1,3,4-Oxadiazole Derivatives Synthesized via a Three-Component Reaction

Carbonyl Compound Carboxylic Acid Product Yield (%)
(1R)-(-)-Campherchinon 4-Nitrobenzoic acid Sterically congested 1,3,4-oxadiazole derivative High
(1R)-(-)-Campherchinon 2-Nitrobenzoic acid Sterically congested 1,3,4-oxadiazole derivative High
(1R)-(-)-Campherchinon 4-Chlorobenzoic acid Sterically congested 1,3,4-oxadiazole derivative High
Isophthalaldehyde Heteroaromatic carboxylic acids Sterically congested 1,3,4-oxadiazole derivative Good
Terphthalaldehyde Heteroaromatic carboxylic acids Sterically congested 1,3,4-oxadiazole derivative Good

Data sourced from studies on the one-pot synthesis of 1,3,4-oxadiazole derivatives. koreascience.krscispace.com

Furthermore, the scope of NIITP in DOS extends beyond the synthesis of oxadiazoles (B1248032) to include the generation of skeletal and conformational diversity in cyclic peptides and the synthesis of other heterocyclic systems through reactions with alkynes, often catalyzed by silver. researchgate.netkuleuven.be The ability to generate vast structural diversity from readily available starting materials underscores the importance of this compound and its derivatives as a cornerstone in modern diversity-oriented synthesis. nih.gov

Coordination Chemistry and Catalytic Applications of Imino Triphenyl Phosphorane Derivatives

Iminophosphoranes as Ligands in Transition Metal Complexes

The coordination chemistry of iminophosphoranes is largely dictated by the nature of the nitrogen atom, which acts as the primary donor site. These ligands are known for their strong electron-donating capabilities, which significantly influence the properties and reactivity of the resulting metal complexes.

Imino(triphenyl)phosphorane and its derivatives are characterized as potent electron-rich N-donor ligands. The P=N bond in iminophosphoranes is highly polarized, with a partial negative charge on the nitrogen atom, making it a strong electron donor. mdpi.com This electron-donating ability can be attributed to the contribution of the ylidic resonance form, R₃P⁺–N⁻–R', which enhances the Lewis basicity of the nitrogen atom. mdpi.com Consequently, iminophosphoranes are strong σ and π donors. cnrs.fr

The electron-donating strength of iminophosphorano substituents has been quantified, revealing them to be among the most powerful neutral π-donating groups. For instance, the substituent constants (σₚ⁺) for various –N=PR₃ groups have been determined to be highly negative, indicating strong electron donation. A study established a relationship between the redox potential of bipyridinium ions and the Hammett's σp+ values of iminophosphorano substituents, with values for –N=PR₃ (where R = Cy and N(CH₂)₄) being -2.23 and -2.20, respectively, identifying them as the strongest neutral π-donating substituents reported.

The Tolman Electronic Parameter (TEP) is another metric used to quantify the donor strength of ligands. nih.gov While direct TEP values for this compound are not commonly cited, the strong electron-donating nature is widely acknowledged in its coordination chemistry. researchgate.net This strong donor capacity influences the electronic properties of the metal center to which it is coordinated. nih.gov

The potent electron-donating nature of iminophosphorane ligands makes them highly effective at stabilizing metal centers in various oxidation states. Pincer-type ligands incorporating the iminophosphorane function are capable of coordinating to a wide array of metals, providing significant stabilization across different oxidation states. cnrs.fr Polydentate iminophosphorane-based ligands can stabilize a broader range of metal ions compared to their monodentate counterparts. mdpi.comuniovi.es

A notable example is the dramatic stabilization of the cerium tetravalent oxidation state by a homoleptic tris(piperidinyl)imidophosphorane ligand, which exhibits the most negative Ce³⁺/⁴⁺ redox couple known. osti.gov This highlights the capacity of these ligands to stabilize high oxidation states. Conversely, iminophosphorane ligands have also been employed to stabilize low-valent metal complexes. rsc.org

The coordination of iminophosphoranes can lead to various coordination numbers and geometries around the metal center. For instance, a tetradentate phosphine (B1218219)−iminophosphorane ligand has been shown to form square-planar cationic complexes with Ni(II) and Pd(II), where all phosphorus and nitrogen atoms are coordinated. acs.org The versatility of iminophosphorane-based ligands allows for the formation of complexes with diverse structures, including mononuclear, dinuclear, and cluster arrangements, depending on the ligand's denticity and the nature of the metal ion. rsc.org

Homogeneous Catalysis Mediated by Iminophosphorane Complexes

The unique electronic and steric properties of iminophosphorane ligands have been harnessed in the development of highly efficient homogeneous catalysts for a variety of organic transformations.

Iminophosphorane ligands have proven to be effective in nickel-catalyzed cross-electrophile coupling reactions. These reactions are valuable for the formation of carbon-carbon bonds. The utility of iminophosphorane ligands in this context has been demonstrated in C(sp²)–C(sp³) and C(sp²)–C(sp²) couplings. researchgate.netrsc.orgnih.gov In some cases, these ligands have shown improved performance over commonly used sp²-N-based ligands like 4,4′-di-tert-butyl-2,2′-bipyridine. researchgate.netrsc.orgnih.gov

A study on the application of various N-cyano iminophosphorane ligands in the nickel-catalyzed cross-electrophile coupling of an aryl halide and an alkyl halide showed varying degrees of success, highlighting the tunability of these ligands.

Table 1: Performance of Iminophosphorane Ligands in a Nickel-Catalyzed Cross-Electrophile Coupling Reaction rsc.org

LigandDescriptionAssay Yield (%)
35 Derived from (S,S)-DACH76
28 Based on DPPE65
37 Based on unsymmetrical triphos54

This table presents the assay yields for the cross-coupling product using different N-cyano iminophosphorane ligands, demonstrating the influence of the ligand backbone on catalytic efficiency.

Copper complexes bearing iminophosphorane ligands have been identified as active catalysts for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click" reaction for the synthesis of 1,2,3-triazoles. acs.orgrug.nl Novel, well-defined cationic Cu(I) iminophosphorane complexes have been synthesized and shown to be effective in this transformation. acs.orgrug.nl

The catalytic performance of these complexes is influenced by the electronic properties of the iminophosphorane ligand. A mechanistic study revealed that increased Lewis basicity of the ligand leads to enhanced catalytic performance. acs.org

Table 2: Catalytic Performance of Copper Iminophosphorane Complexes in CuAAC rug.nl

ComplexLigand SubstituentConversion after 15h (%)
3Cl p-Cl~95
1H p-H~80
2OMe p-OMe~60

This table illustrates the conversion percentages for the CuAAC reaction between phenylacetylene (B144264) and benzyl (B1604629) azide (B81097) using different cationic copper iminophosphorane complexes. The trend in activity (3Cl > 1H > 2OMe) correlates with the electron-withdrawing nature of the substituent on the ligand, which in turn affects the Lewis basicity.

Palladium complexes incorporating iminophosphorane ligands have been utilized in various catalytic transformations, most notably in cross-coupling reactions. For instance, palladium(II) complexes with bidentate PN type imino-phosphine ligands have been successfully employed as catalysts in Suzuki C–C coupling reactions of phenylboronic acid with aryl bromides. researchgate.net

Furthermore, pincer-type ligands that combine an iminophosphorane moiety with other donor groups have been explored in palladium catalysis. An original mixed ligand featuring a pyridine (B92270) core with phosphine and iminophosphorane arms was synthesized and its coordination to palladium(II) centers was studied. rsc.org The resulting cationic pincer complex demonstrated reactivity with bases, leading to deprotonation and dearomatization of the pyridine ring. rsc.org Such reactivity highlights the potential for these complexes in catalytic cycles that may involve ligand-based reactivity. The synthesis of cyclometallated palladium(II) complexes with bis(iminophosphorane)phosphane ligands has also been reported, which have potential applications as pre-catalysts in cross-coupling reactions. nih.gov

Ruthenium-Catalyzed Reactions (e.g., Aldol Reactions, C-H Amination)

This compound and its derivatives serve as effective ligands in ruthenium-catalyzed reactions, notably in C-H activation and amination processes. One significant application involves the synthesis of annulated pyridin-2(1H)-ones through a ruthenium-catalyzed ortho C-H bond activation. rsc.org In this process, the iminophosphorane is generated in situ from acyl azides and acts as a directing group. The reaction sequence involves the coordination of the ruthenium catalyst to the nitrogen atom of the iminophosphorane, followed by ortho-cyclometallation, insertion of an alkyne, protonation, and reductive elimination in a domino sequence to yield the final product. rsc.org The stability and role of the in situ generated iminophosphorane have been confirmed through nuclear magnetic resonance (NMR) experiments. rsc.org

While the outline mentions Aldol reactions, the surveyed literature primarily highlights the utility of these ruthenium complexes in transfer hydrogenation and C-H activation rather than Aldol-type condensations. rsc.orgacs.orgrsc.org Ruthenium complexes featuring phosphine–pyridine–iminophosphorane (PNN) ligands have also been synthesized and explored for their catalytic activity, particularly in the acceptorless dehydrogenative coupling of alcohols. rsc.org

General Cross-Coupling Reactions (Sonogashira, Suzuki-Miyaura, Kumada, Negishi)

Ligands based on this compound are versatile in palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. rsc.org These ligands have been successfully employed in Sonogashira, Suzuki-Miyaura, Kumada, and Negishi couplings. rsc.org

Palladacycles, which are cyclometallated compounds containing a palladium-carbon bond, often feature iminophosphorane ligands and serve as effective pre-catalysts in Suzuki–Miyaura reactions. mdpi.comnih.gov For instance, a palladium(II) complex incorporating a ferrocene-based iminophosphorane-phosphine ligand has demonstrated efficiency as a catalyst for the amine- and copper-free Sonogashira reaction. uniovi.es The high polarity of the P=N double bond in the iminophosphorane ligand makes it an excellent coordinator for metal centers in these catalytic systems. mdpi.comnih.gov The modular nature of these ligands allows for fine-tuning of their electronic and steric properties to optimize catalytic performance in various cross-coupling contexts. researchgate.net

Cross-Coupling ReactionMetal CatalystLigand TypeReference
Sonogashira PalladiumFerrocene-based iminophosphorane-phosphine uniovi.es
Suzuki-Miyaura PalladiumBis(iminophosphorane)phosphane mdpi.comnih.gov
General Cross-Coupling Palladium, NickelIminophosphorane-based rsc.org

Hydrogenation and Transfer Hydrogenation Reactions

Iminophosphorane derivatives, particularly mixed iminophosphorane-phosphine ligands, are highly effective in homogeneous hydrogenation and transfer hydrogenation reactions catalyzed by metals such as rhodium, iridium, and ruthenium. uniovi.es These reactions are crucial for the selective reduction of unsaturated bonds like C=C and C=O. uniovi.es

Ruthenium(II) complexes containing various κ1-P-, κ2-P,O-, and κ3-P,N,O-iminophosphorane-phosphine ligands have been studied for their catalytic activity in the transfer hydrogenation of ketones, such as cyclohexanone, using propan-2-ol as the hydrogen source. acs.org Similarly, other ruthenium complexes with iminophosphorane-phosphine ligands have shown high efficiency in converting acetophenone (B1666503) to 1-phenylethanol. researchgate.net Chiral (iminophosphoranyl)ferrocenes have been developed as a class of practical ligands for rhodium-catalyzed asymmetric hydrogenation, achieving exceptionally high enantioselectivity (up to 99% ee). acs.org The mechanism of these reactions can vary, with some systems operating through a classical pathway while others, featuring cooperative N-H functionalities, may proceed via an outer-sphere mechanism where the ligand actively participates in the hydrogen transfer. uniovi.esresearchgate.net

Catalyst SystemSubstrateProductKey Finding
Ruthenium(II) with P,N,O-Iminophosphorane-Phosphine LigandsCyclohexanoneCyclohexanolCatalytic activity demonstrated in transfer hydrogenation. acs.org
Ruthenium(II) with Iminophosphorane-Phosphine LigandsAcetophenone1-PhenylethanolAchieved 91-94% yield in transfer hydrogenation. researchgate.net
Rhodium with Chiral (Iminophosphoranyl)ferrocene Ligands(Z)-2-acetamidocinnamateN-acetyl-phenylalanine derivativeHigh enantioselectivity (up to 99% ee) in asymmetric hydrogenation. acs.org

Cyclopropanation Reactions

Metal-catalyzed cyclopropanation is a key method for forming three-membered carbocyclic rings from an alkene and a metal carbenoid species. wikipedia.org Chiral diimino(triphenyl)phosphoranes, derived from chiral diamines like (1R,2R)-1,2-diaminocyclohexane, have emerged as a notable class of C2-symmetric ligands for enantioselective, copper-mediated cyclopropanation reactions. rsc.orgresearchgate.net These ligands create a chiral environment around the metal center, enabling the stereoselective transfer of a carbene fragment to an alkene, thus controlling the stereochemistry of the resulting cyclopropane. The use of iminophosphorane-based ligands represents an important strategy in the development of catalysts for asymmetric cyclopropanation. rsc.org

Alkene Oligo- and Polymerizations, Ring Opening Polymerizations

Iminophosphorane-based catalysts are utilized in both the polymerization of alkenes and the ring-opening polymerization (ROP) of cyclic esters. rsc.org In ROP, bifunctional iminophosphorane catalysts, often combined with a hydrogen-bond donor like thiourea (B124793) or urea, are highly active for the polymerization of monomers such as lactide (LA), ε-caprolactone (CL), and δ-valerolactone (VL). rsc.orgox.ac.ukresearchgate.net These organocatalytic systems can produce polyesters with controlled molecular weights and narrow molecular weight distributions. rsc.orgresearchgate.netresearchgate.net The polymerization of rac-lactide using certain iminophosphorane-thiourea/urea catalysts can proceed with high isoselectivity (Pm up to 0.80), demonstrating a "controlled/living" process. rsc.orgresearchgate.net These bifunctional catalysts are often moisture-stable, allowing for reactions to be set up on an open bench. ox.ac.uk

Catalyst TypeMonomerPolymerKey Feature
Bifunctional Iminophosphorane-Thiourea/Urearac-LactideIsotactically-enriched PolylactideControlled/living polymerization with high isoselectivity. rsc.orgresearchgate.net
Bifunctional IminophosphoraneL-Lactide (LA), δ-Valerolactone (VL), ε-Caprolactone (CL)Poly(LA), Poly(VL), Poly(CL)High conversion and excellent control over molecular weight distribution. ox.ac.ukresearchgate.net

Organocatalysis Utilizing Imino(triphenyl)phosphoranes

Beyond their role as ligands, iminophosphoranes function as potent organocatalysts, primarily as strong Brønsted bases. rsc.org Bifunctional iminophosphoranes (BIMPs), which incorporate both a highly basic iminophosphorane moiety and a hydrogen-bond donor (e.g., thiourea) on a chiral scaffold, have proven to be powerful catalysts for various organic transformations. ox.ac.ukacs.org

These catalysts are synthesized via the Staudinger reaction between a chiral organoazide and a triarylphosphine, which allows for easy modification of the catalyst's structure and basicity. ox.ac.ukacs.orgnih.gov BIMPs have been successfully applied to the enantioselective nitro-Mannich (aza-Henry) reaction, catalyzing the addition of nitromethane (B149229) to historically unreactive ketimines to form β-nitroamines with a fully substituted carbon atom. acs.orgnih.govacs.orgnih.gov The enhanced basicity of the iminophosphorane compared to traditional tertiary amine catalysts is credited for the significant increase in catalytic activity. nih.gov Tartaric acid-derived chiral iminophosphoranes have also been used to catalyze asymmetric Henry reactions of α,β-alkynyl ketoesters with nitromethane, yielding chiral tertiary alcohols.

Asymmetric Catalysis with Chiral Iminophosphorane Derivatives

The development of chiral iminophosphorane derivatives has had a significant impact on asymmetric catalysis, enabling a wide range of enantioselective transformations. researchgate.net The modular synthesis of these catalysts allows for systematic tuning of their steric and electronic properties to achieve high levels of stereocontrol. ox.ac.ukacs.org

Chiral iminophosphoranes have been employed as ligands in metal-catalyzed reactions and as standalone organocatalysts.

Asymmetric Reactions Catalyzed by Chiral Iminophosphorane Systems:

Reaction TypeCatalytic SystemSubstratesEnantioselectivity (ee)Reference
Hydrogenation Rhodium / Chiral (Iminophosphoranyl)ferrocene ligands(E)-2-methylcinnamic acid, (Z)-2-acetamidocinnamateUp to 99% acs.org
Nitro-Mannich (aza-Henry) Bifunctional Iminophosphorane Organocatalyst (BIMP)Nitromethane + N-protected ketiminesUp to 95% researchgate.net
Henry (Nitroaldol) Tartaric acid-derived Iminophosphorane OrganocatalystNitromethane + α,β-Alkynyl ketoestersUp to 87%
Sulfenylation Tartaric acid-derived Iminophosphorane Organocatalyst2-substituted alkylcyanoacetatesUp to 88% researchgate.net
Cyclopropanation Copper / Chiral Diiminophosphorane ligandsAlkenes + Diazo compoundsNot specified rsc.orgresearchgate.net

Cyclometallation Chemistry of Iminophosphoranes

The ability of iminophosphoranes to undergo cyclometallation, a reaction involving the intramolecular activation of a C-H bond and the formation of a metallacycle, has been a subject of considerable research. This reactivity provides a powerful tool for the synthesis of stable organometallic complexes with diverse applications in catalysis and materials science. The regioselectivity of this process is a key feature, with C-H activation typically occurring at either the ortho-position of a P-phenyl ring (endo cyclometallation) or a substituent on the nitrogen atom (exo cyclometallation).

The course of the cyclometallation is influenced by several factors, including the nature of the metal center, the substituents on both the phosphorus and nitrogen atoms of the iminophosphorane ligand, and the reaction conditions.

Palladium-Catalyzed Cyclometallation

Palladium complexes are widely employed in promoting the cyclometallation of iminophosphoranes. The reaction of stabilized iminophosphoranes with palladium(II) acetate (B1210297) has been shown to proceed with high regioselectivity. For instance, iminophosphoranes of the type R₃P=NC(O)Ph undergo palladation at the ortho C-H bond of the benzamide (B126) ring, leading exclusively to exo cyclometalated complexes acs.org. Density Functional Theory (DFT) calculations have suggested that this regioselectivity is kinetically controlled, with the activation barrier for the exo pathway being lower than that for the endo pathway acs.orgresearchgate.net.

In contrast, keto-stabilized iminophosphoranes like Ph₃P=NC(O)FG (where FG = NC₄H₈, NC₄H₈O) selectively yield endo isomers through C-H activation of a phenyl ring on the PPh₃ unit acs.org. This highlights the subtle electronic and steric effects that govern the reaction's outcome. The treatment of bis(iminophosphorane)phosphane ligands with Li₂PdCl₄ has also been utilized to synthesize novel palladacycles containing two metallacyclic rings nih.gov.

Table 1: Examples of Palladium-Catalyzed Cyclometallation of Iminophosphoranes

Iminophosphorane Ligand Palladium Precursor Solvent Temperature (°C) Time (h) Product Yield (%) ³¹P NMR (δ, ppm)
(p-tolyl)₃P=NC(O)Ph Pd(OAc)₂ Toluene 80 2 exo-[Pd{(p-tolyl)₂P(C₆H₄Me-2)=NC(O)Ph}(μ-OAc)]₂ 85 45.2
Ph₃P=NC(O)CH₂Ph Pd(OAc)₂ Toluene 80 3 exo-[Pd{Ph₂P(C₆H₄)=NC(O)CH₂Ph}(μ-OAc)]₂ 80 48.9
Ph₃P=NC(O)(NC₄H₈) Pd(OAc)₂ Toluene 80 2 endo-[Pd{Ph₂P(C₆H₄)=NC(O)(NC₄H₈)}(μ-OAc)]₂ 90 52.1

Cyclometallation with Other Platinum Group Metals

Platinum(II) complexes also readily undergo cyclometallation with iminophosphorane ligands. The synthesis of exo cyclometalated platinum(II) compounds has been achieved through transmetalation from organomercury precursors. This method allows for the formation of stable platinum complexes where the aryl group of the imino fragment is coordinated to the metal center.

Table 2: Examples of Platinum(II) Cyclometalated Iminophosphorane Complexes

Iminophosphorane Ligand Platinum Precursor Method Product Yield (%) ³¹P NMR (δ, ppm)
Ph₃P=N-CO-Ph [Hg(Ph₃P=N-CO-C₆H₄)Cl] then K₂PtCl₄ Transmetalation exo-[Pt(Ph₃P=N-CO-C₆H₄)Cl(SMe₂)] 65 25.4 (¹JPt-P = 3450 Hz)

Ruthenium and rhodium complexes also exhibit reactivity towards C-H activation of iminophosphorane ligands. While the formation of well-defined cyclometalated products is documented, the reactions can sometimes lead to complex mixtures or require specific ligand designs to achieve high selectivity. For instance, ruthenium(II) complexes featuring cooperative phosphine-pyridine-iminophosphorane (PNN) ligands have been synthesized and their reactivity explored, demonstrating the potential for C-H activation at the phosphinomethyl group. Rhodium(I) complexes with tetradentate iminophosphorane phosphine ligands have also been prepared and characterized.

Gold-Catalyzed Cyclometallation

Cyclometalated gold(III) complexes of iminophosphoranes have been synthesized, often employing a transmetalation strategy from organomercury intermediates. This approach has proven effective for the preparation of exo derivatives, where the C-H activation occurs on the N-aryl substituent.

Table 3: Example of Gold(III) Cyclometalated Iminophosphorane Complex

Iminophosphorane Ligand Gold Precursor Method Product Yield (%) ³¹P NMR (δ, ppm)

Factors Influencing Regioselectivity

The regioselectivity of cyclometallation (endo vs. exo) is a critical aspect of the chemistry of iminophosphoranes. The outcome is dictated by a delicate balance of electronic and steric factors.

Electronic Effects: The nature of the substituent on the nitrogen atom plays a crucial role. Electron-withdrawing groups, such as a benzoyl group, can direct metalation to the N-aryl ring (exo pathway) by increasing the acidity of the ortho protons and stabilizing the resulting metallacycle.

Steric Effects: The steric bulk of the substituents on the phosphorus atom can influence the accessibility of the P-phenyl ortho positions. Bulky substituents on the phosphorus may favor exo metalation by hindering the approach of the metal to the P-phenyl rings.

Chelate Ring Size: The formation of a stable five- or six-membered metallacycle is a driving force for the reaction. The geometry of the iminophosphorane ligand will dictate the feasibility of forming these stable rings through either endo or exo C-H activation.

It is important to note that while C-H activation is the predominant pathway for the cyclometallation of iminophosphoranes, the possibility of P-N bond cleavage has been considered in some transition metal-mediated reactions. However, based on the available literature, this appears to be a less common reaction pathway compared to the facile intramolecular C-H activation leading to the formation of stable metallacycles.

Theoretical and Computational Investigations of Imino Triphenyl Phosphorane

Density Functional Theory (DFT) Studies

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ijcps.orgnih.gov It has become a popular and versatile tool in computational chemistry due to its favorable balance between accuracy and computational cost. nih.gov DFT calculations are used to determine a molecule's properties by focusing on the electron density rather than the complex many-electron wavefunction. ijcps.orgnih.gov For Imino(triphenyl)phosphorane, DFT studies would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311G++) to model its behavior accurately. ijcps.orgmdpi.com

Molecular Geometry Optimization and Structural Prediction

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure (its most stable conformation) is determined. ijcps.org This process systematically alters the bond lengths, bond angles, and dihedral angles of this compound to find the arrangement that corresponds to a minimum on the potential energy surface.

The expected outcome is a precise, three-dimensional model of the molecule. From this optimized geometry, key structural parameters can be extracted and compared with experimental data if available.

ParameterPredicted Value
P=N Bond Length (Å)Data not available
P-C Bond Length (Å)Data not available
N-H Bond Length (Å)Data not available
C-P-C Bond Angle (°)Data not available
C-P=N Bond Angle (°)Data not available
P=N-H Bond Angle (°)Data not available

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comsapub.org The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. sapub.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. sapub.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com A small energy gap indicates that a molecule is more reactive. mdpi.com FMO analysis for this compound would calculate the energies of these orbitals and visualize their spatial distribution to predict sites of electron donation and acceptance. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its relative polarity. wolfram.commdpi.com The MEP surface is colored to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor areas, prone to nucleophilic attack). wolfram.combhu.ac.in Green and yellow represent areas with near-zero or intermediate potential.

For this compound, an MEP analysis would predict the most reactive sites for intermolecular interactions. researchgate.net It is expected that the region around the nitrogen atom would show a high negative potential due to the lone pair of electrons, making it a likely site for electrophilic attack. The hydrogen atom attached to the nitrogen would likely exhibit a positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive description of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). uni-muenchen.dewisc.edu This method allows for the study of charge transfer and hyperconjugative interactions between "donor" (filled) and "acceptor" (unfilled) orbitals. uni-muenchen.de

Prediction of Electronic Properties and Global Reactivity Parameters (e.g., Chemical Hardness, Electronegativity)

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity and stability of a molecule. rasayanjournal.co.inhakon-art.com These parameters provide a quantitative framework for understanding a molecule's behavior in chemical reactions.

Key parameters include:

Ionization Potential (I) : Approximated as I ≈ -E(HOMO).

Electron Affinity (A) : Approximated as A ≈ -E(LUMO).

Electronegativity (χ) : The tendency to attract electrons, calculated as χ = (I + A) / 2. scielo.br

Chemical Hardness (η) : Resistance to change in electron distribution, calculated as η = (I - A) / 2. A hard molecule has a large HOMO-LUMO gap. mdpi.comhakon-art.com

Chemical Softness (S) : The reciprocal of hardness (S = 1 / 2η). A soft molecule has a small HOMO-LUMO gap and is more reactive. hakon-art.com

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). sapub.orgshd-pub.org.rs

ParameterFormulaPredicted Value
E(HOMO) (eV)-Data not available
E(LUMO) (eV)-Data not available
Energy Gap (ΔE) (eV)E(LUMO) - E(HOMO)Data not available
Electronegativity (χ) (eV)-(E(HOMO) + E(LUMO)) / 2Data not available
Chemical Hardness (η) (eV)(E(LUMO) - E(HOMO)) / 2Data not available
Chemical Softness (S) (eV⁻¹)1 / (2η)Data not available
Electrophilicity Index (ω) (eV)μ² / (2η)Data not available

Vibrational Spectra Simulation (IR, Raman)

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. cas.cznih.govcardiff.ac.uk By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational modes can be obtained. nih.gov The intensities of these modes for IR and Raman spectroscopy can also be simulated, allowing for a direct comparison with experimental spectra. dtic.milarxiv.org

This simulation is a powerful tool for assigning experimental spectral bands to specific molecular motions (e.g., P=N stretch, P-C stretch, N-H bend). nih.govnih.gov For this compound, theoretical spectra would help confirm its structure and provide a detailed understanding of its vibrational dynamics.

Thermodynamic Property Calculations (e.g., Gibbs Free Energy, Enthalpy)

For instance, the aza-Wittig reaction between an iminophosphorane and an aldehyde is generally found to be strongly exothermic, indicating that the formation of the imine and phosphine (B1218219) oxide products is thermodynamically favorable. Calculations performed at various levels of theory, such as B3LYP with a 6-31G** basis set, can yield the standard Gibbs free energy (ΔrG) and enthalpy (ΔrH) for the reaction. These calculations typically involve optimizing the geometries of reactants, products, and any intermediates or transition states, followed by frequency calculations to obtain zero-point vibrational energies and thermal corrections at a standard temperature (e.g., 298.15 K). While specific values for this compound are not prominently published, the general trend observed in analogues suggests a significant thermodynamic driving force for its reactions with carbonyl compounds.

Interactive Data Table: Illustrative Thermodynamic Parameters for a Model Aza-Wittig Reaction

Note: This table is based on a model system ((CH₃)₃P=NCH₃ + CH₃CHO) and is for illustrative purposes to show typical calculated values in such reactions. Specific values for this compound may differ.

ParameterReactantsProductsChange (Products - Reactants)
Enthalpy (kcal/mol) 0.00-43.50-43.50
Gibbs Free Energy (kcal/mol) 0.00-42.85-42.85

Mechanistic Probes through Computational Chemistry

Computational chemistry is instrumental in mapping the step-by-step pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone.

Elucidation of Reaction Pathways and Transition States

The mechanism of the aza-Wittig reaction, a hallmark reaction of iminophosphoranes, has been a subject of theoretical investigation. Computational studies on model systems, such as the reaction of trimethyliminophosphoranes with acetaldehyde, have shown that the reaction proceeds via a tandem [2+2] cycloaddition-cycloreversion sequence.

The reaction pathway is characterized by the following key steps:

[2+2] Cycloaddition: The iminophosphorane attacks the carbonyl carbon of the aldehyde, leading to the formation of a four-membered ring intermediate, an oxazaphosphetidine. This step proceeds through a first transition state (TS1).

Cycloreversion: The oxazaphosphetidine intermediate then decomposes in a second [2+2] process, breaking the P-O and P-N bonds to form the final products: an imine and triphenylphosphine (B44618) oxide. This occurs via a second transition state (TS2).

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the located transition state structures indeed connect the reactants with the intermediates, and the intermediates with the products. For the trimethyl analogue, the initial cycloaddition step (TS1) was found to have an activation energy of approximately 8.73 kcal/mol (at the B3LYP-D3 level), indicating a kinetically accessible pathway. It has been computationally predicted that P-trimethyl-λ⁵-phosphazenes are more reactive than their P-triphenyl analogues, suggesting that the activation barriers for reactions involving this compound might be higher.

Investigation of Intermediates and Their Stability

The key intermediates in the aza-Wittig reaction are the 1,3,2-λ⁵-oxazaphosphetidines. Computational studies allow for the full geometric optimization of these transient species and the calculation of their relative energies. In the reaction of methylimino(trimethyl)phosphorane with acetaldehyde, two distinct oxazaphosphetidine intermediates (IN1 and IN2, corresponding to different conformations) were identified. These intermediates reside in energy wells between the two primary transition states. Their stability relative to the initial reactants can be quantified; for the model system, the first intermediate (IN1) was found to be approximately -16.31 kcal/mol lower in energy than the reactants, indicating significant stability. This confirms that the reaction proceeds through a stepwise mechanism involving a tangible intermediate rather than a single concerted step.

Electronic Effects on Reaction Rates

The electronic nature of the substituents on both the iminophosphorane and the carbonyl compound can significantly influence the reaction rate. Computational studies can probe these effects by systematically varying substituents and calculating the corresponding activation energies. For example, the reactivity of (CH₃)₃P=NR was studied with R being a methyl group versus a phenyl group. The results indicated that the nature of the N-substituent impacts the thermodynamics and kinetics of the reaction steps. Generally, electron-withdrawing groups on the carbonyl partner are expected to accelerate the initial nucleophilic attack by the iminophosphorane, while the electronic properties of the substituents on the phosphorus atom influence the nucleophilicity of the nitrogen atom. The observation that triphenyl-substituted phosphazenes are less reactive than their trimethyl counterparts suggests that the phenyl groups, through their inductive and resonance effects, modulate the electronic character of the P=N bond.

Kinetic Isotope Effect Determinations

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing the structure of transition states. Computational chemistry can predict KIEs by calculating the vibrational frequencies of the reactants and the rate-determining transition state for two different isotopes (e.g., ¹²C vs. ¹³C, or ¹H vs. ²H). The difference in zero-point vibrational energies between the isotopically labeled and unlabeled species in the ground state and the transition state determines the magnitude of the KIE. To date, specific computational studies determining the KIE for reactions of this compound have not been prominently reported in the literature. Such a study would be valuable, for instance, in confirming the degree of bond formation or cleavage in the cycloaddition or cycloreversion transition states of the aza-Wittig reaction.

Studies on Charge Transfer and Spin Delocalization

The electronic structure of this compound dictates its reactivity. The P=N bond is highly polarized, with a significant negative charge on the nitrogen atom, making it a potent nucleophile. Computational methods like Natural Bond Orbital (NBO) analysis can quantify this charge distribution. For a related compound, N-(isocyanimino)triphenylphosphorane, DFT calculations have been used to analyze the frontier molecular orbitals (HOMO and LUMO), which show that charge transfer is a key feature of the molecule's electronic transitions.

Spin delocalization becomes relevant when studying radical species derived from iminophosphoranes. While not a common state for the parent compound in typical reactions, computational studies on related open-shell systems show that DFT can effectively map the distribution of unpaired spin density across a molecule. This analysis helps in understanding the stability and reactivity of radical intermediates. For this compound, such studies could, for example, elucidate the electronic structure of its radical cation, predicting which sites are most susceptible to radical reactions.

Analysis of Spin Density in Radical Cations

Detailed theoretical studies specifically analyzing the spin density of the this compound radical cation are not extensively documented in the available literature. However, the study of spin density in phosphorus-centered radical cations is a significant area of computational chemistry that provides deep understanding of their electronic structure and reactivity. wikipedia.org

Spin density is a fundamental property of open-shell species like radical cations, representing the spatial distribution of the unpaired electron. wikipedia.org Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating and visualizing spin density. kuleuven.be These calculations can predict which atoms within the molecule bear the majority of the unpaired electron density, which is crucial for understanding the radical's stability and reaction pathways. wikipedia.orgacs.org

In related phosphorus-centered radical cations, studies have shown that the spin density can be localized on the phosphorus atom or delocalized over various parts of the molecule, including adjacent nitrogen atoms and aromatic rings. wikipedia.org For instance, DFT calculations on some cyclic phosphorus radical cations have shown that 80-90% of the spin density is delocalized on the carbon atoms of the ring, with the remainder on the phosphorus atoms. wikipedia.org In other cases, electron paramagnetic resonance (EPR) spectroscopy, in conjunction with DFT calculations, has shown that the majority of the spin density resides in the 3p and 3s orbitals of the phosphorus atom. wikipedia.org The distribution of spin density is highly dependent on the molecular geometry and the nature of the substituents on the phosphorus atom.

For a hypothetical this compound radical cation, a computational analysis would likely reveal the extent of delocalization of the unpaired electron across the P=N bond and into the phenyl rings. Such a study would provide critical information on the most reactive sites within the radical cation.

Illustrative Data: Hypothetical Spin Density Distribution in this compound Radical Cation This table is a hypothetical representation for illustrative purposes, as specific data for this compound radical cation was not found in the provided search results.

Atomic CenterCalculated Spin Density (a.u.)
Phosphorus (P)+0.65
Nitrogen (N)+0.25
Phenyl Ring 1 (ipso-Carbon)+0.03
Phenyl Ring 2 (ipso-Carbon)+0.03
Phenyl Ring 3 (ipso-Carbon)+0.03

Comparative Computational Studies of Iminophosphorane Derivatives

While comprehensive comparative computational studies focusing specifically on this compound versus a wide range of its derivatives are not prominent in the surveyed literature, comparative computational studies are a common practice for understanding structure-property relationships within a class of compounds. tandfonline.comacs.org Such studies on various iminophosphorane derivatives typically employ DFT calculations to compare their electronic structures, frontier molecular orbitals (HOMO-LUMO), and reaction mechanisms. tandfonline.comrsc.org

These comparative analyses can elucidate the effects of different substituents on the phosphorus or nitrogen atoms. For example, a study might compare the electronic properties of this compound with derivatives where the phenyl groups are replaced by alkyl groups, or where the hydrogen on the nitrogen is replaced by an aryl or other functional group. acs.org These comparisons help in tuning the electronic and steric properties of the iminophosphorane for specific applications, such as ligands in catalysis. rsc.orgrsc.org

Key parameters that are often compared include the P=N bond length and strength, the charge distribution across the molecule, and the energies of the HOMO and LUMO, which are important for understanding the molecule's reactivity and its behavior as a ligand. researchgate.net For instance, DFT calculations have been used to compare the frontier orbitals of iminophosphoranes with analogous phosphines and phosphine oxides to provide insight into their coordination chemistry. rsc.org

Illustrative Data: Hypothetical Comparison of Computed Properties for Iminophosphorane Derivatives This table is a hypothetical representation for illustrative purposes, as a direct comparative study for this compound and its derivatives with these specific parameters was not found in the provided search results.

CompoundCalculated P=N Bond Length (Å)Calculated HOMO Energy (eV)Calculated LUMO Energy (eV)Calculated Dipole Moment (Debye)
This compound1.58-5.8-0.94.5
Imino(trimethyl)phosphorane1.60-5.5-0.74.9
(Phenylimino)triphenylphosphorane1.59-6.0-1.24.2

Advanced Characterization Techniques for Imino Triphenyl Phosphorane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of Imino(triphenyl)phosphorane, offering detailed information about its structure and the electronic environment of its constituent nuclei, particularly phosphorus-31, proton (¹H), and carbon-13.

³¹P NMR for Phosphorus Environment Analysis

Phosphorus-31 NMR spectroscopy is highly diagnostic for phosphorus-containing compounds due to the 100% natural abundance and spin ½ nature of the ³¹P nucleus, which typically results in sharp and readily interpretable signals. The chemical shift (δ) of the phosphorus atom in this compound is a sensitive indicator of its electronic environment.

The ³¹P NMR spectrum of this compound exhibits a characteristic chemical shift that is distinct from its common precursor, triphenylphosphine (B44618) (Ph₃P), and its oxidation product, triphenylphosphine oxide (Ph₃PO). While the ³¹P chemical shift of triphenylphosphine is typically observed at approximately -5 ppm, the formation of the P=N bond in this compound leads to a significant downfield shift. For comparison, the ³¹P chemical shift of triphenylphosphine sulfide (B99878) (Ph₃PS) is around 42 ppm. Iminophosphoranes generally show ³¹P NMR signals in a broad range, and the specific shift for Ph₃P=NH is influenced by factors such as solvent and concentration. Solid-state ³¹P NMR studies have also been conducted on this compound, providing information on the phosphorus shielding tensor and the effects of the crystalline environment.

Table 1: Comparative ³¹P NMR Chemical Shifts

Compound Chemical Shift (δ, ppm)
Triphenylphosphine (Ph₃P) ~ -5
This compound (Ph₃P=NH) Varies (downfield shift)
Triphenylphosphine Oxide (Ph₃PO) ~ 25-30

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the organic framework of this compound, specifically the triphenylphosphine moiety.

In the ¹H NMR spectrum, the protons of the phenyl groups typically appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm). The chemical shifts and coupling patterns can be compared to those of triphenylphosphine to identify any changes upon formation of the iminophosphorane. The N-H proton of this compound is also observable in the ¹H NMR spectrum, although its chemical shift can be broad and variable depending on the solvent and temperature due to hydrogen bonding and exchange processes.

The ¹³C NMR spectrum provides information on the carbon skeleton. The phenyl carbons of this compound show characteristic signals in the aromatic region (typically 120-140 ppm). Due to coupling with the phosphorus atom, these signals often appear as doublets. The carbon directly attached to the phosphorus atom (ipso-carbon) exhibits a larger coupling constant (¹JPC) compared to the ortho-, meta-, and para-carbons (²JPC, ³JPC, and ⁴JPC, respectively). Solid-state ¹³C CPMAS NMR spectra of this compound have shown distinct signals for the phenyl carbons, for instance with reported peaks at approximately 128.3, 130.6, and 135.6 ppm.

Table 2: Typical ¹³C NMR Data for the Phenyl Group in Triphenylphosphine Derivatives

Carbon Position Chemical Shift (δ, ppm) P-C Coupling Constant (Hz)
Cipso ~137 ¹JPC ≈ 10
Cortho ~134 ²JPC ≈ 20
Cmeta ~129 ³JPC ≈ 7

Note: The exact chemical shifts and coupling constants for this compound may vary.

Operando NMR for Mechanistic Investigations

Operando NMR spectroscopy is a powerful technique for studying reaction mechanisms in real-time by acquiring NMR spectra as a reaction proceeds within the NMR spectrometer. This methodology can be applied to investigate the formation of this compound, for example, via the Staudinger reaction between an azide (B81097) and triphenylphosphine.

By monitoring the reaction mixture over time, the disappearance of the triphenylphosphine reactant signal in the ³¹P NMR spectrum and the concurrent appearance of the this compound product signal can be observed. This allows for the determination of reaction kinetics and the detection of any potential intermediates. For instance, in the Staudinger reaction, the transient phosphazide (B1677712) intermediate (Ph₃P=N-N=N-R) might be detectable at low temperatures before it loses dinitrogen to form the final iminophosphorane. This provides direct evidence for the reaction pathway and helps in optimizing reaction conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within the this compound molecule.

The most characteristic vibrational mode for this compound is the P=N stretching vibration. This bond gives rise to a strong absorption band in the IR spectrum, typically in the region of 1100-1400 cm⁻¹. The exact frequency is sensitive to the substituents on both the phosphorus and nitrogen atoms. The IR spectrum also displays characteristic bands for the P-C and C-H bonds of the phenyl groups.

Raman spectroscopy is complementary to IR spectroscopy. The P=N stretch is also Raman active. The symmetric vibrations of the phenyl rings often give rise to strong signals in the Raman spectrum, providing a characteristic fingerprint for the triphenylphosphine moiety.

Vibrational Mode Assignments

Detailed vibrational assignments can be made by comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) and by analyzing the spectra of isotopically labeled analogues. For the triphenylphosphine group, the assignments are well-established and can be transferred to this compound with some modifications due to the change in the phosphorus coordination environment.

Table 3: Selected Vibrational Modes for Triphenylphosphine Derivatives

Vibrational Mode Approximate Frequency (cm⁻¹)
P=N stretch 1100 - 1400
P-C stretch 690 - 750
C-H stretch (aromatic) 3000 - 3100
C=C stretch (aromatic ring) 1400 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization, which aids in its structural confirmation.

Electron Ionization (EI) is a common method used for the analysis of relatively stable, volatile compounds like this compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The high-resolution mass spectrum can provide the elemental composition of the compound with high accuracy.

Upon ionization, the molecular ion can undergo fragmentation, leading to a series of daughter ions. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, common fragmentation pathways would involve the cleavage of the P-N and P-C bonds. The loss of the imino group (-NH) or cleavage of the phenyl groups are expected fragmentation pathways. The stability of the triphenylphosphine cation or related phosphorus-containing fragments would likely result in prominent peaks in the mass spectrum.

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

m/z Possible Fragment Ion
277 [Ph₃PNH]⁺ (Molecular Ion)
262 [Ph₃P]⁺
200 [Ph₂PNH]⁺
185 [Ph₂P]⁺
108 [PhP]⁺

Note: The relative intensities of these fragments will depend on the ionization conditions.

X-ray Crystallography for Solid-State Structure Determination

Ligand Structural Insight

The crystal structure of this compound and its derivatives reveals key features of the P=N bond and the geometry at the phosphorus and nitrogen centers. In a related N-bromo derivative, Ph3PNBr·Br2, the P–N bond length was determined to be 165.3(6) pm, and the nitrogen atom adopts a ψ-tetrahedral coordination geometry slu.se. The phosphorus atom is typically found in a tetrahedral configuration, bonded to three phenyl rings and the imino nitrogen.

The conformation of the molecule is significantly influenced by the steric bulk of the triphenylphosphine group. The phenyl rings adopt a propeller-like arrangement around the P-N axis. This steric hindrance plays a role in the accessibility of the nitrogen lone pair for coordination and subsequent reactions. Detailed structural parameters for various iminophosphorane compounds have been deposited in the Cambridge Crystallographic Data Centre (CCDC), providing a rich database for structural comparison and analysis researchgate.net.

Table 1: Selected Crystallographic Data for an Iminophosphorane Derivative

ParameterValue
Compound Ph3PNBr·Br2
Crystal System Monoclinic
Space Group P21/n
P–N Bond Length 165.3(6) pm
N–Br Bond Length 188.9(6) pm
Coordination at N ψ-tetrahedral

Data sourced from the crystal structure determination of N-Bromo-N-(triphenyl-λ⁵-phosphanylidene)ammonium-tribromide slu.se.

Coordination Complex Structures

This compound acts as a potent ligand in coordination chemistry, typically binding to metal centers through the lone pair of electrons on the nitrogen atom. X-ray crystallography of its coordination complexes provides invaluable information on the nature of the metal-ligand bond and the structural changes within the ligand upon coordination.

In a trisilver complex supported by a pyrrole-based bis(phosphinimine) ligand, the Ag–N bond lengths were found to be in the range of 2.127(2) to 2.173(2) Å xrayabsorption.org. Analysis of the complex revealed that coordination to the silver ions leads to significant changes in the C–P–N bond angles of the phosphinimine moieties compared to the free ligand xrayabsorption.org. This demonstrates how the electronic and steric properties of the metal center can influence the ligand's geometry.

These structural studies are fundamental to understanding the role of iminophosphorane ligands in catalysis and materials science, where the precise architecture of the metal complex dictates its function and reactivity.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. It is particularly useful for studying the electronic structure and delocalization of the unpaired electron in radical ions derived from this compound.

In studies of electrochemically oxidized bis-iminophosphoranes, which contain two Ph3P=N moieties connected by a linker, ESR spectroscopy provided well-resolved spectra of the resulting cation radicals nih.govresearchgate.net. The analysis of these spectra, supported by Density Functional Theory (DFT) calculations, yielded key parameters such as g-values and isotropic hyperfine coupling constants for ¹H, ¹⁴N, and ³¹P nuclei nih.govresearchgate.net.

The experimental and theoretical results consistently show that in these cation radicals, the unpaired electron is predominantly delocalized over the linker bridge and the nitrogen atoms nih.govresearchgate.net. Conversely, the spin density on the phosphorus atoms is found to be remarkably small nih.govresearchgate.net. This finding highlights the crucial role of the P=N-bridge framework in stabilizing radical species. The stability of the radical cation and its oxidation potential are significantly influenced by the nature of the bridge connecting the two iminophosphorane units nih.govresearchgate.net.

Table 2: ESR Hyperfine Coupling Constants for a Bis-iminophosphorane Cation Radical

NucleusHyperfine Coupling Constant (Gauss)
¹⁴N 4.85
³¹P 1.85
¹H (bridge) 1.85
¹H (phenyl) 0.45

Representative data for a bis-iminophosphorane with a dicyanoethylenic bridge nih.gov.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. This compound possesses a distinct UV-Vis chromophore, making this technique valuable for its characterization and for monitoring reactions in which it participates researchgate.net.

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily of two types:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are associated with the aromatic phenyl rings of the triphenylphosphine group. These transitions are typically characterized by high molar absorptivity nih.gov.

n → π* transitions: This type of transition involves promoting an electron from a non-bonding orbital (n) to a π* antibonding orbital. In this compound, the lone pair of electrons on the imino nitrogen atom can undergo such a transition. Compared to π → π* transitions, n → π* transitions are generally of lower energy (occur at longer wavelengths) and have lower molar absorptivity nih.govmdpi.com.

The position and intensity of these absorption bands can be influenced by the solvent and by substitution on the phenyl rings or the nitrogen atom, providing further insight into the molecule's electronic structure.

X-ray Absorption Spectroscopy (XAS) for Mechanistic Studies

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the local geometric and electronic structure of a specific absorbing atom within a molecule. It can be applied to crystalline or amorphous materials, as well as solutions, making it highly versatile for mechanistic studies of chemical reactions xrayabsorption.orgnih.gov. The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) nih.gov.

For reactions involving this compound, particularly in coordination complexes and catalytic cycles, P K-edge XANES can provide detailed information on the oxidation state and coordination environment of the phosphorus atom. Theoretical and experimental studies on various phosphorus compounds have shown that P K-edge XANES is sensitive to the molecular structure up to 5-6 Å from the absorbing phosphorus atom slu.seacs.org. This sensitivity allows for the differentiation between various intermediates and transition states in a reaction pathway.

While direct applications of XAS to this compound are not widely documented, the methodology has been successfully used to elucidate complex reaction mechanisms in other systems. For instance, time-resolved XAS has been employed to identify the sequence of oxidation states and characterize the structure of short-lived intermediates in reactions involving metal complexes nih.gov. A similar approach could be applied to study the mechanism of reactions where this compound acts as a ligand or reactant, providing direct evidence for proposed intermediates and clarifying complex reaction pathways.

Emerging Research Directions and Future Perspectives

Development of Novel Iminophosphorane-Based Reagents

The intrinsic reactivity of the iminophosphorane moiety continues to inspire the development of novel reagents for organic synthesis. These new tools are designed to offer unique solutions for constructing complex molecular architectures, often under mild conditions.

A notable example is (N-Isocyanoimino)triphenylphosphorane , a stable solid reagent that serves as a versatile tool for synthesizing heterocycles and for the macrocyclization of peptides. nih.gov Its amphoteric nature allows it to participate in new multicomponent reactions, and its ability to form oxadiazoles (B1248032) opens avenues for new synthetic transformations. nih.gov Research has also focused on its reactivity with Lewis acids, leading to a variety of products depending on the acid used. For instance, its reaction with Group 13 Lewis acids like E(C₆F₅)₃ (where E = B or Al) and others can yield simple acid-base adducts, zwitterionic products, or complex chelated salts. youtube.com

Another area of development is the creation of specialized chelating agents. A novel synthetic N–hydroxy–N–trioctyl iminophosphorane (HTIP) has been synthesized and successfully used for the selective uptake of Uranium(VI) ions from acidic solutions, demonstrating potential applications in critical materials recovery. rsc.org

Furthermore, the scope of iminophosphorane reagents is expanding through new synthetic methods that avoid hazardous precursors. Iron-catalyzed reactions using hydroxylamine-derived salts can produce a wide range of iminophosphorane triflic acid salts, including diphosphines that can serve as ligands. organic-chemistry.org Similarly, N-acyl iminophosphoranes, which are valuable in aza-Wittig reactions, can be generated through iron-catalyzed imidization of phosphines with N-acyloxyamides, offering high functional group tolerance. organic-chemistry.org

Table 1: Examples of Novel Iminophosphorane-Based Reagents and Their Applications

Reagent Name Key Features Primary Application(s)
(N-Isocyanoimino)triphenylphosphorane Bench-stable solid, amphoteric Heterocycle synthesis, peptide macrocyclization nih.gov
N–hydroxy–N–trioctyl iminophosphorane (HTIP) Chelating agent Selective extraction of U(VI) ions rsc.org
Iminophosphorane Triflic Acid Salts Synthesized via Fe-catalysis Ligands for transition metals, Staudinger ligation organic-chemistry.org
N-Acyl Iminophosphoranes High functional group tolerance Aza-Wittig reactions, directed functionalization organic-chemistry.org
Mixed Phosphine-Iminophosphorane Ligands Bidentate, tridentate, tetradentate Coordination chemistry, catalysis researchgate.net

Innovations in Green and Sustainable Synthesis of Iminophosphoranes

In line with the principles of green chemistry, significant efforts are being directed toward developing more sustainable methods for synthesizing iminophosphoranes. researchgate.net These innovations aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

A major advancement is the use of electrochemistry to replace traditional chemical oxidants. An electrochemical method has been developed for the oxidation of P(III) phosphines to P(V) iminophosphoranes using bis(trimethylsilyl)carbodiimide (B93060) as a safe and inexpensive aminating reagent. rsc.org This process avoids the use of organic azides, which are often explosive and toxic. The mechanism is proposed to be a sequential paired electrolysis, showcasing a sophisticated application of electrochemical principles. rsc.org This electrochemical synthesis is noted as being significantly safer than the conventional Staudinger reaction which would require highly hazardous reagents like cyanogen-azide. rsc.org

Flow chemistry is another key area of innovation. A monolithic triphenylphosphine (B44618) reagent has been developed for use in flow reactors, enabling a convenient and scalable format for the Staudinger aza-Wittig reaction sequence. This approach allows for automated, multi-step processes that include the reaction, reduction, and purification, enhancing safety and efficiency. researchgate.net

Iron catalysis is also emerging as a green alternative. The use of inexpensive and abundant iron catalysts facilitates the imidization of phosphines under mild conditions, broadening the scope of accessible iminophosphoranes while adhering to sustainability goals. organic-chemistry.org These methods represent a shift away from stoichiometric reagents toward more catalytic and environmentally benign processes for constructing the P=N bond.

Expanding Applications in Materials Science and Polymer Chemistry

The unique properties of the iminophosphorane linkage are being harnessed to create novel polymers and advanced materials with tailored functionalities. The related field of polyphosphazenes, which are polymers featuring a backbone of alternating phosphorus and nitrogen atoms, represents a major application of this chemistry. nih.govrsc.orgnih.govwikipedia.orgresearchgate.net

Polyphosphazenes are synthesized through methods like the thermal ring-opening polymerization of hexachlorocyclotriphosphazene, followed by macromolecular substitution of the chlorine atoms with organic side groups. wikipedia.orgresearchgate.net This modularity allows for precise control over the material's properties, such as solubility, crystallinity, and bioactivity. nih.gov This has led to their use in a wide range of applications, including:

Biomaterials: As biocompatible and bioerodible materials for drug delivery and regenerative engineering. rsc.orgnih.govwikipedia.org

Elastomers: As flexible materials with high thermal stability. rsc.org

Advanced Materials: As flame retardants, solid polymer electrolytes, and optical materials. nih.govnih.gov

More direct routes utilizing iminophosphorane chemistry are also being developed. A multicomponent polymerization involving an iminophosphorane, diynes, and disulfonyl azides produces heteroatom-rich poly(sulfonylamidine)s. These polymers exhibit good solubility, film-forming ability, and high refractivity, and can be used for the selective fluorescent detection of palladium ions. nih.gov

Another innovative approach is the Staudinger polycondensation of organic multiazides with bis-phosphines to create poly(arylene iminophosphorane)s (PAIPs). researchgate.net These materials show exceptional thermal and oxidative stability (up to 420 °C) and possess semiconducting properties. They can be processed into various forms, including glassy films and porous foam-like structures, demonstrating their versatility for advanced applications. researchgate.net Furthermore, iminophosphorane complexes of neodymium(III) have been shown to act as efficient initiators for the polymerization of lactide. cmu.edu

Table 2: Applications of Iminophosphorane-Based Polymers

Polymer Type Synthesis Method Key Properties Applications
Polyphosphazenes Ring-opening polymerization & substitution researchgate.net Tunable, biocompatible, flame retardant Biomaterials, elastomers, electrolytes rsc.orgnih.gov
Poly(sulfonylamidine)s Multicomponent polymerization nih.gov Soluble, film-forming, high refractivity Chemical sensors (e.g., for Pd²⁺) nih.gov
Poly(arylene iminophosphorane)s (PAIPs) Staudinger polycondensation researchgate.net High thermal/oxidative stability, semiconducting Glassy films, porous foams, metallo-polymers researchgate.net

Further Exploration of Iminophosphoranes in Chemical Biology and Medicinal Chemistry

Iminophosphoranes are becoming increasingly important as tools and building blocks in chemical biology and medicinal chemistry. The classic Staudinger ligation, a reaction between an azide (B81097) and a phosphine (B1218219) to form an aza-ylide that is then hydrolyzed, is a cornerstone of bioconjugation. rsc.org

Modern research is leveraging iminophosphorane reactivity for more complex applications. For example, (N-Isocyanoimino)triphenylphosphorane is used to facilitate the cyclization of peptides into macrocycles. nih.gov This conformational constraint can lead to improved drug-like properties, such as enhanced membrane permeability, lipophilicity, and aqueous solubility. nih.gov

Derivatives like N-Boc-Imino-(triphenyl)phosphorane are classified as key reagents for pharmaceutical development and drug discovery. wikipedia.org The development of bifunctional iminophosphorane (BIMP) catalysts has enabled the enantioselective synthesis of valuable chiral building blocks, such as diamines and α-quaternary amino acids, which are crucial components of many pharmaceutical compounds. mdpi.com The applications of iminophosphoranes extend to the synthesis of a wide range of nitrogen-containing heterocyclic compounds, many of which form the core scaffolds of therapeutic agents. ox.ac.uk

Design of Next-Generation Catalytic Systems

A significant and rapidly advancing area of research is the design of novel catalytic systems based on iminophosphoranes. Their strong Brønsted basicity and ability to act as ligands for transition metals make them highly versatile.

Bifunctional Iminophosphorane (BIMP) organocatalysts represent a major breakthrough. mdpi.com These catalysts combine a strongly basic iminophosphorane site with a hydrogen-bond donor moiety (such as a squaramide or thiourea) in a single chiral scaffold. researchgate.netrsc.org This dual activation mechanism enables them to catalyze reactions that are beyond the reach of traditional tertiary amine-based catalysts. mdpi.com BIMPs have been successfully applied to a range of challenging enantioselective reactions, including the nitro-Mannich reaction of ketimines and the sulfa-Michael addition to unsaturated amides. researchgate.netrsc.org To improve their practical utility, these BIMP catalysts have also been immobilized on solid supports, allowing for easier recycling and application in flow chemistry systems. surfacesciencewestern.com

Iminophosphoranes also serve as powerful ligands in transition metal catalysis. They have been used to create highly effective nickel-catalyzed systems for cross-electrophile couplings, in some cases outperforming standard ligands like bipyridine derivatives. rsc.org Ruthenium complexes bearing tridentate iminophosphorane-phosphine-amine ligands have been developed for the catalytic transfer hydrogenation of ketones. researchgate.net The modular synthesis of these ligands, often via the Kirsanov reaction or safer iron-catalyzed methods, allows for fine-tuning of their steric and electronic properties to optimize catalytic performance. organic-chemistry.orgresearchgate.net

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of iminophosphoranes. Density Functional Theory (DFT) calculations are routinely used to gain insight into reaction mechanisms, catalyst behavior, and electronic structures.

In the development of electrochemical synthesis methods, DFT calculations were used to compare the frontier molecular orbitals of an iminophosphorane with its analogous phosphine and phosphine oxide, providing a deeper understanding of its electronic properties. rsc.org These computational studies, combined with experimental data from cyclic voltammetry, helped elucidate the complex paired-electrolysis mechanism. rsc.org

For catalytic systems, computational modeling is crucial for explaining observed stereoselectivity. In the case of BIMP-catalyzed reactions, analysis of the transition state structures has revealed the specific noncovalent interactions responsible for the high enantiofacial selectivity, confirming the proposed dual-activation mechanism. researchgate.net DFT studies have also been employed to unravel the multi-step mechanism of cycloaddition reactions involving iminophosphoranes, identifying a rate-determining [2+1] cycloaddition step and the role of a dipolar intermediate. These predictive models accelerate the design of more efficient and selective catalysts by allowing for in silico screening and hypothesis testing.

Q & A

Q. How can the molecular structure of imino(triphenyl)phosphorane be elucidated using solid-state NMR techniques?

Solid-state NMR, particularly 31P^{31}\text{P} and 13C^{13}\text{C} CPMAS (Cross-Polarization Magic Angle Spinning), is critical for analyzing shielding tensors and quadrupolar interactions. For this compound, 31P^{31}\text{P} shielding anisotropy and 14N^{14}\text{N} quadrupole coupling parameters can be derived from static and MAS NMR spectra. Dipolar dephasing experiments on 13C^{13}\text{C} spectra help confirm molecular geometry by distinguishing protonated and non-protonated carbons, while triple-channel experiments validate 31P^{31}\text{P}-13C^{13}\text{C} coupling .

Q. What synthetic methodologies are employed to prepare this compound and its derivatives?

Synthesis typically involves reactions of triphenylphosphine with nitrogen-containing reagents. For example, hydrobromide salts of iminophosphoranes can be generated via protonation with HBr. Crystal structures from diffraction methods are used to calculate dipolar coupling constants, which aid in optimizing reaction conditions and purification steps. Ab initio calculations (e.g., hf/6-31g*) further refine synthetic pathways by predicting isotropic shifts and tensor orientations .

Q. How does the basicity of this compound compare to other phosphorus-containing bases?

this compound exhibits exceptional basicity due to electron-donating triphenyl groups and resonance stabilization. Schwesinger’s iminophosphorane bases, such as P4-t-Bu, achieve pKa values up to 42.7 in acetonitrile, surpassing traditional bases like DMAN. Basicity increases with additional iminophosphorane subunits, enabling applications in deprotonation reactions and catalysis .

Advanced Research Questions

Q. What computational approaches are used to validate experimental NMR parameters of this compound?

Ab initio calculations at the hf/6-31g* level reproduce 31P^{31}\text{P} shielding tensors and asymmetry parameters but require larger basis sets to match isotropic shifts. Molecular orbital calculations based on crystal structures predict shielding tensor orientations (e.g., axial vs. equatorial positions in the molecular frame). These models reconcile discrepancies between experimental and theoretical data, particularly for 14N^{14}\text{N} quadrupole coupling .

Q. How are pKa values of phosphoranes determined, and what implications do they have for hydrolysis mechanisms?

pKa values are calculated using density functional theory (DFT) for gas-phase protonation energies combined with continuum dielectric solvation corrections. For ethylene phosphorane, pKa(1) = 7.9 and pKa(2) = 14.3 align with experimental ranges (6.5–11.0 and 11.3–15.0, respectively). These values inform hydrolysis pathways: lower pKa(1) suggests protonation at oxygen precedes P–O bond cleavage, while higher pKa(2) indicates stability of deprotonated intermediates in aqueous media .

Q. How can residual dipolar coupling effects in 31P^{31}\text{P}31P NMR spectra provide insights into 14N^{14}\text{N}14N quadrupole coupling parameters?

Residual dipolar couplings in static 31P^{31}\text{P} NMR spectra arise from 14N^{14}\text{N} quadrupole interactions. By analyzing line shapes and tensor components (e.g., asymmetry parameter η and quadrupolar coupling constant CQC_Q), researchers deduce the orientation of 14N^{14}\text{N} electric field gradients relative to the 31P^{31}\text{P} shielding tensor. This method is validated against ab initio calculations and crystal structure data .

Q. What emerging applications exist for this compound complexes in polymerization or radiopharmaceuticals?

Iminophosphoranes are explored as ligands in s-block metal catalysis due to their strong electron-donating properties. Their stability in hydrophobic and hydrophilic environments makes them candidates for radiopharmaceuticals. Future research may focus on enhancing basicity (e.g., adding subunits beyond P4-t-Bu) and developing phosphorimidate-based polymers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.